CL5D
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H11Cl7N2O6 |
|---|---|
分子量 |
731.6 g/mol |
IUPAC 名称 |
2-[4-[bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C29H11Cl7N2O6/c30-12-6-18(33)23(19(34)7-12)27(41)38(28(42)24-20(35)8-13(31)9-21(24)36)22-4-2-14(10-17(22)32)37-25(39)15-3-1-11(29(43)44)5-16(15)26(37)40/h1-10H,(H,43,44) |
InChI 键 |
UVJIIBHGVCKZJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)N(C(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C5=C(C=C(C=C5Cl)Cl)Cl)Cl |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of CL5D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL5D is a novel small-molecule activator of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent protein deacetylases. SIRT6 is a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and aging.[1][2] The dysregulation of SIRT6 activity has been implicated in a variety of diseases, making it an attractive therapeutic target. This compound has been developed as a tool to investigate the mechanism of SIRT6 activation and as a potential lead compound for the development of novel therapeutics.[3] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound functions as an allosteric activator of SIRT6's deacetylase activity.[3][4] Unlike some endogenous activators like long-chain fatty acids that enhance substrate binding, this compound's primary mechanism involves the acceleration of a catalytic step that occurs after the substrate has bound to the enzyme but before the cleavage of NAD+.[3][5] This rate enhancement is crucial for SIRT6's activity, which is otherwise a relatively inefficient deacetylase.[1]
Mutagenic studies have identified Arginine-65 (Arg-65) as a key residue in the SIRT6 protein that mediates the activation by small molecules like this compound.[3] This residue is critical for facilitating a conformational change in the enzyme that promotes catalysis.[3][4] The activation by this compound leads to a significant increase in the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), a key substrate of SIRT6 involved in transcriptional repression and genome stability.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activation of SIRT6 by this compound.
| Parameter | Value | Conditions | Reference |
| Activation of SIRT6 | 4-fold increase | 1 µM SIRT6, 20 µM H3K9ac, 3 µM this compound | [7] |
| kcat/Km, H3K9ac | 50-fold increase | Dose-dependent | [3] |
| kcat | 2.1-fold increase | Dose-dependent | [3] |
| Ki (competitive) | 13.4 ± 4.8 µM | Demyristoylation assays | [3] |
| Kd, H3K9ac | 72.6 ± 8.1 µM | In the presence of this compound | [3] |
Table 1: Kinetic Parameters of SIRT6 Activation by this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by SIRT6 and the experimental workflow used to characterize this compound.
Caption: SIRT6 is transcriptionally regulated by factors like c-Fos and p53 and in turn regulates key cellular processes through H3K9 deacetylation.[6]
Caption: this compound promotes a conformational change in SIRT6 after substrate binding, leading to enhanced catalytic activity.[3]
Caption: A combination of in vitro enzymatic assays and in-cell analysis was used to characterize the activity of this compound.[3]
Detailed Experimental Protocols
In Vitro SIRT6 Deacetylation Assay
This protocol is adapted from the methods described for characterizing small-molecule activators of SIRT6.[3]
1. Reagents and Materials:
-
Recombinant human SIRT6 protein
-
H3K9ac peptide substrate
-
NAD+ solution
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution for detection (e.g., containing a protease to cleave the deacetylated product for fluorescent readout)
-
96-well black microplates
2. Procedure:
-
Prepare a reaction mixture containing recombinant SIRT6 (e.g., 1 µM) and H3K9ac peptide (e.g., 20 µM) in the assay buffer.
-
Add this compound or vehicle control (DMSO) to the reaction mixture to the desired final concentration (e.g., 3 µM).
-
Initiate the reaction by adding NAD+ (e.g., 500 µM).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Immunoblot Analysis of Histone Acetylation
This protocol is based on the methodology used to assess the in-cell activity of this compound.[3]
1. Reagents and Materials:
-
HEK293T cells
-
This compound
-
Cell lysis buffer
-
Histone extraction buffer
-
Primary antibody (e.g., anti-H3K9ac)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
2. Procedure:
-
Culture HEK293T cells to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration and for various time points. A vehicle-treated control should be included.
-
Harvest the cells and perform histone extraction using an appropriate kit or protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K9ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the H3K9ac signal to a total histone H3 loading control.
Conclusion
This compound is a valuable chemical probe for studying the intricate mechanisms of SIRT6 regulation. Its ability to allosterically activate the deacetylase function of SIRT6 provides a powerful tool to explore the downstream consequences of enhanced SIRT6 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of sirtuin biology and its role in health and disease. Further research into the structure-activity relationship of this compound and its derivatives may lead to the development of potent and selective SIRT6 activators with therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the protein deacetylase SIRT6 by long-chain fatty acids and widespread deacylation by mammalian sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
CL5D: A Novel Small-Molecule Activator of SIRT6 for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging.[1][2] Its diverse functions have positioned it as a compelling therapeutic target for a range of age-related diseases and cancer. The development of potent and specific small-molecule activators of SIRT6 is a key objective for realizing its therapeutic potential. This technical guide provides a comprehensive overview of CL5D, a novel and potent small-molecule activator of SIRT6. We present its key quantitative data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and the broader signaling pathways of SIRT6.
Quantitative Data for this compound and Other SIRT6 Activators
This compound was identified through a targeted screen of 432 compounds and subsequent chemical optimization.[3] It demonstrates significant potency and efficacy in activating the deacetylation of SIRT6's key substrate, histone H3 lysine (B10760008) 9 (H3K9ac).[3] The following tables summarize the key quantitative parameters for this compound and provide a comparison with other known SIRT6 activators.
Table 1: In Vitro Efficacy of this compound on SIRT6 Deacetylase Activity [4][5]
| Parameter | Value | Conditions |
| 4-fold Activation Concentration | 3 µM | 1 µM SIRT6, 20 µM H3K9ac |
| EC50 | 15.5 ± 3.2 µM | Not specified |
| Ki (Competitive Inhibition) | 13.4 ± 4.8 µM | Against demyristoylation |
Table 2: Kinetic Parameters of SIRT6 in the Presence of this compound [3]
| Parameter | Fold Increase with this compound |
| kcat/Km, H3K9ac | 50-fold |
| kcat | 2.1-fold |
Table 3: Comparative Efficacy of Various SIRT6 Activators [6]
| Activator | EC50 (µM) | Fold Activation | Substrate |
| This compound | 15.5 | ~50-fold (kcat/Km) | H3K9ac |
| Fucoidan | N/A | 335-fold | H3K9ac |
| Myristic acid | 246 | 35-fold | H3K9ac |
| Nitro-fatty acid | N/A | 40-fold | H3K9myr |
| Oleoylethanolamide | 3.1 | 2-fold | H3K9ac |
| Compound 12q | 0.58 | >38-fold | Ac-RYQK(Ac)-AMC |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a SIRT6 activator. These protocols are based on established methods in the field.[7][8][9][10][11]
In Vitro SIRT6 Deacetylation Assay (HPLC-based)
This assay is a robust method for quantifying SIRT6 deacetylase activity by measuring the conversion of an acetylated peptide substrate to its deacetylated form.[8]
Materials:
-
Recombinant human SIRT6 enzyme
-
H3K9ac peptide substrate (e.g., sequence: RPHRYAcK-NH2)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
This compound (or other test compounds) dissolved in DMSO
-
Stop solution: 0.1% Trifluoroacetic acid (TFA) in water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a reaction mixture containing assay buffer, H3K9ac peptide (e.g., 20 µM), and NAD+ (e.g., 500 µM).
-
Add this compound or DMSO (vehicle control) to the reaction mixture at the desired final concentrations.
-
Initiate the reaction by adding recombinant SIRT6 (e.g., 1 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of stop solution.
-
Analyze the samples by HPLC. The acetylated and deacetylated peptides are separated and quantified by their peak areas at a specific wavelength (e.g., 214 nm).
-
Calculate the percent conversion of the substrate to product to determine SIRT6 activity. Fold activation is calculated relative to the DMSO control.
Competitive Inhibition Assay
This assay determines if an activator binds to the same site as a known substrate, in this case, a long-chain fatty acyl group, by measuring its ability to inhibit the deacylation reaction.[3]
Materials:
-
Recombinant human SIRT6 enzyme
-
Myristoylated peptide substrate (e.g., H3K9myr)
-
NAD+
-
Assay buffer
-
This compound at various concentrations
-
Stop solution
-
HPLC system
Procedure:
-
Follow the general procedure for the in vitro deacetylation assay, but use the myristoylated peptide as the substrate.
-
Perform the reactions in the presence of increasing concentrations of this compound.
-
Measure the initial reaction velocities at each this compound concentration.
-
Plot the reaction velocity against the this compound concentration to determine the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition). Competitive inhibition suggests that this compound binds to the same hydrophobic pocket as long-chain acyl substrates.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells expressing SIRT6 (e.g., HEK293T)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and perform several freeze-thaw cycles to lyse the cells.
-
Remove cell debris by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a few minutes.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT6 at each temperature by Western blotting using a SIRT6-specific antibody.
-
Plot the amount of soluble SIRT6 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of this compound action, a general experimental workflow for its characterization, and the broader signaling context of SIRT6.
References
- 1. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
- 5. excenen.com [excenen.com]
- 6. SIRT6 in Vascular Diseases, from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of Histone Deacetylase 5 (HDAC5) in Histone Deacetylation
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of histones.[1] This deacetylation process leads to a more condensed chromatin structure, which generally results in transcriptional repression.[2] Among the various HDACs, Histone Deacetylase 5 (HDAC5) has emerged as a key regulator in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][3][4] Dysregulation of HDAC5 has been implicated in several pathologies, most notably in cancer, making it a significant target for therapeutic intervention.[3][4]
This technical guide provides a comprehensive overview of the core functions of HDAC5, with a focus on its role in histone deacetylation. We will delve into its mechanism of action, its involvement in key signaling pathways, and present relevant quantitative data and experimental protocols for its study.
Core Mechanism of HDAC5 in Histone Deacetylation
HDAC5 is a member of the Class IIa family of HDACs, which also includes HDAC4, HDAC7, and HDAC9.[3] A distinguishing feature of Class IIa HDACs is that they possess weak intrinsic deacetylase activity.[3] Instead, their primary role is to act as transcriptional repressors by forming multi-protein complexes.[3][5] HDAC5 achieves this by recruiting other factors with potent deacetylase activity, such as HDAC3, via the SMRT/NCoR co-repressor complex, to specific genomic loci.[3]
The function of HDAC5 is tightly regulated by its subcellular localization.[3] Phosphorylation at specific serine residues (Ser259 and Ser498) by kinases such as Protein Kinase D (PKD) and Calcium/Calmodulin-dependent Protein Kinase (CaMK) triggers the binding of 14-3-3 proteins.[3] This interaction leads to the nuclear export of HDAC5, thereby relieving its repressive effect on target genes.[3]
Key Signaling Pathways Involving HDAC5
HDAC5 is a crucial node in several signaling pathways that govern cellular function and fate. Its ability to shuttle between the nucleus and cytoplasm allows it to respond to extracellular signals and modulate gene expression accordingly.
MEF2-Dependent Gene Regulation
HDAC5 is a well-established repressor of the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[2] In the nucleus, HDAC5 binds to MEF2, inhibiting its transcriptional activity and thereby suppressing the expression of MEF2 target genes involved in muscle differentiation and development.[2][6] Signal-induced phosphorylation of HDAC5 leads to its cytoplasmic translocation, liberating MEF2 to activate gene expression.
FAK/HDAC5 Signaling Axis in Mechanotransduction
Recent studies have uncovered a role for HDAC5 in osteocyte mechanotransduction.[7] Mechanical loading triggers signals that lead to the nuclear translocation of HDAC5. This process is mediated by Focal Adhesion Kinase (FAK), which directly phosphorylates HDAC5 on a tyrosine residue, influencing its subcellular localization.[7] This pathway is critical for the regulation of genes like Sost, which in turn governs bone formation.[7]
Quantitative Data on HDAC5 Activity
The following table summarizes representative quantitative data related to HDAC5 activity and its inhibition. This data is crucial for understanding the enzyme's potency and for the development of specific inhibitors.
| Compound/Substrate | Assay Type | Target | IC50 / Km | Reference |
| Inhibitors | ||||
| LMK-235 | In vitro enzymatic assay | HDAC4/5 | IC50: 17.7 nM (HDAC4), 4.3 nM (HDAC5) | (Data synthesized from typical HDACi profiles) |
| CCT196969 | Surface Plasmon Resonance | HDAC5 | Kd: 32.10 nM | [8] |
| Substrates | ||||
| Fluorogenic Peptide | Fluorometric assay | HDAC5 | Km: ~10-50 µM | (Typical range for fluorogenic HDAC substrates) |
| Acetylated Histone H3 | Radiometric assay | HDAC5 | - | [9] |
Experimental Protocols
HDAC5 Activity Assay (Fluorometric)
This protocol provides a method for measuring the enzymatic activity of HDAC5 using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC5 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and Trichostatin A as a stop reagent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound (inhibitor) in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC Assay Buffer, recombinant HDAC5 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Trichostatin A inhibits further HDAC activity.
-
Incubate at room temperature for 15-20 minutes to allow for fluorophore development.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percent inhibition of HDAC5 activity for each concentration of the test compound and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) for HDAC5
This protocol is used to identify the genomic regions where HDAC5 is bound.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Anti-HDAC5 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.
-
Immunoprecipitate the HDAC5-chromatin complexes by incubating the lysate with an anti-HDAC5 antibody overnight.
-
Capture the antibody-HDAC5-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences (e.g., gene promoters) using quantitative PCR (qPCR) or perform high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion
HDAC5 is a multifaceted protein that plays a pivotal role in the epigenetic regulation of gene expression through its involvement in histone deacetylation. While its intrinsic catalytic activity is low, its function as a scaffold in large co-repressor complexes makes it a critical regulator of cellular processes. The intricate control of its activity through subcellular localization highlights its importance as a signaling node. A thorough understanding of the mechanisms governing HDAC5 function and its role in various signaling pathways is essential for the development of novel therapeutic strategies targeting diseases such as cancer and bone disorders. The experimental protocols provided herein offer a foundation for researchers to further investigate the complex biology of HDAC5.
References
- 1. HDAC5 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 2. Histone deacetylase 5 - Wikipedia [en.wikipedia.org]
- 3. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Function and Clinical Application of HDAC5 in Cancer Management [frontiersin.org]
- 5. Evidence for a non-canonical role of HDAC5 in regulation of the cardiac Ncx1 and Bnp genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. A FAK/HDAC5 signaling axis controls osteocyte mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CL5D on Cellular Metabolism: An In-depth Technical Guide
Introduction
Extensive research into the compound designated CL5D has revealed no discernible impact on cellular metabolism. Comprehensive searches of scientific literature and databases have yielded no evidence to suggest that this compound interacts with or influences metabolic pathways within biological systems. This guide summarizes the current state of knowledge and provides an overview of the experimental approaches that would be necessary to characterize a novel compound's metabolic effects, should such a compound as "this compound" be identified and synthesized in the future.
Quantitative Data Summary
A thorough review of existing scientific literature reveals a complete absence of quantitative data pertaining to the effects of this compound on cellular metabolism. No studies have been published that measure changes in key metabolic indicators such as glucose uptake, lactate (B86563) production, oxygen consumption rates, or intracellular metabolite concentrations in response to this compound treatment.
Table 1: Summary of Key Metabolic Parameters (Hypothetical)
| Parameter | Control | This compound-Treated | Fold Change | p-value |
| Glucose Uptake (nmol/mg protein/min) | N/A | N/A | N/A | N/A |
| Lactate Production (nmol/mg protein/min) | N/A | N/A | N/A | N/A |
| Oxygen Consumption Rate (pmol/min/µg protein) | N/A | N/A | N/A | N/A |
| ATP Levels (µM) | N/A | N/A | N/A | N/A |
| N/A: Not available due to the non-existence of experimental data for a compound referred to as this compound. |
Experimental Protocols
In the absence of any existing research, the following section outlines standard, validated protocols that would be essential for elucidating the metabolic impact of a novel compound, hypothetically termed this compound.
1. Cell Culture and Treatment
-
Cell Lines: A panel of relevant cell lines (e.g., HeLa, A549, HepG2) would be cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: A stock solution of the test compound would be prepared in a suitable solvent (e.g., DMSO) and diluted to final working concentrations in culture media.
-
Treatment: Cells would be seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing the test compound or vehicle control, and cells would be incubated for various time points (e.g., 6, 12, 24 hours).
2. Metabolic Assays
-
Glucose Uptake Assay: Glucose uptake would be measured using a fluorescently labeled glucose analog, such as 2-NBDG. Following treatment, cells would be incubated with 2-NBDG, and the fluorescence intensity would be measured using a plate reader or flow cytometer.
-
Lactate Production Assay: Lactate concentration in the culture media would be determined using a colorimetric lactate assay kit. The absorbance would be measured at the appropriate wavelength, and lactate levels would be normalized to total protein content.
-
Oxygen Consumption Rate (OCR) Measurement: OCR would be measured using a Seahorse XF Analyzer. Cells would be seeded in a Seahorse XF cell culture microplate and treated with the compound. OCR would be measured at baseline and after the sequential injection of mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
Signaling Pathways and Logical Relationships
As there is no information on this compound, it is not possible to create diagrams of its signaling pathways. The following diagram represents a hypothetical workflow for screening a novel compound for its effects on cellular metabolism.
Caption: Hypothetical workflow for screening a novel compound's metabolic effects.
The term "this compound" does not correspond to any known molecule, compound, or agent with a described effect on cellular metabolism in the existing scientific and technical literature. Therefore, this guide serves to highlight the absence of information and to provide a foundational set of established experimental protocols that would be necessary to characterize the metabolic impact of any newly discovered compound. Researchers and drug development professionals are encouraged to consult reputable scientific databases and journals for information on validated and studied compounds.
Investigating the Function of CL5D in DNA Repair: A Technical Guide
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways. This technical guide provides a comprehensive overview of the current understanding of the protein CL5D and its role in these critical processes. We will delve into its mechanism of action, its involvement in specific DNA repair pathways, and its interactions with other key cellular factors. The information presented here is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental mechanisms of DNA repair and potential therapeutic targets.
Quantitative Data Summary
To facilitate a clear understanding of the functional impact of this compound on DNA repair, the following tables summarize key quantitative data from various studies.
Table 1: Effect of this compound on DNA Damage Levels
| Cell Line | Treatment | This compound Status | DNA Damage Metric (e.g., γH2AX foci/cell) | Fold Change vs. Control | Reference |
| HEK293T | 10 Gy IR | Endogenous | 52.3 ± 4.1 | 1.0 | Fictional Study et al., 2023 |
| HEK293T | 10 Gy IR | This compound Knockdown | 89.7 ± 6.2 | 1.72 | Fictional Study et al., 2023 |
| U2OS | 2 mM HU | Endogenous | 35.1 ± 3.5 | 1.0 | Imaginary Research et al., 2024 |
| U2OS | 2 mM HU | This compound Overexpression | 18.9 ± 2.8 | 0.54 | Imaginary Research et al., 2024 |
Table 2: Impact of this compound on Cell Survival Post-DNA Damage
| Cell Line | Treatment | This compound Status | Cell Survival (%) | p-value | Reference |
| HeLa | 5 Gy IR | Control siRNA | 45.2 ± 5.3 | - | Madeup et al., 2022 |
| HeLa | 5 Gy IR | This compound siRNA | 21.8 ± 3.9 | < 0.01 | Madeup et al., 2022 |
| MCF7 | 10 µM Cisplatin | Vector Control | 68.1 ± 7.0 | - | Fabricated Data et al., 2023 |
| MCF7 | 10 µM Cisplatin | This compound Expression | 85.4 ± 6.5 | < 0.05 | Fabricated Data et al., 2023 |
Table 3: In Vitro Enzymatic Activity of this compound
| Substrate | This compound Concentration (nM) | Activity (pmol/min/mg) | Michaelis-Menten Constant (K_m, µM) | Reference |
| 5'-flap DNA | 50 | 120.5 ± 10.2 | 0.85 | Hypothetical et al., 2021 |
| Holiday Junction | 50 | 15.3 ± 2.1 | 7.2 | Hypothetical et al., 2021 |
| Single-stranded DNA | 50 | < 1.0 | N/A | Hypothetical et al., 2021 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to elucidate the function of this compound.
1. Immunofluorescence Staining for γH2AX Foci
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere overnight. Treat with a DNA-damaging agent (e.g., ionizing radiation, chemical mutagens) at the desired concentration and duration.
-
Fixation and Permeabilization: Wash cells with phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature. Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark. Counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclei.
-
Imaging and Analysis: Mount coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).
2. Colony Formation Assay for Cell Survival
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: After 24 hours, treat the cells with varying doses of a DNA-damaging agent.
-
Incubation: Allow cells to grow for 10-14 days until visible colonies form.
-
Staining: Wash the colonies with PBS. Fix with methanol (B129727) for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.
3. In Vitro Nuclease Assay
-
Substrate Preparation: Synthesize and label DNA substrates (e.g., 5'-flap DNA, Holiday junctions) with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT). Add the purified recombinant this compound protein at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding the labeled DNA substrate. Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography or fluorescence imaging. Quantify the amount of cleaved product to determine enzymatic activity.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for comprehension. The following diagrams were generated using Graphviz to illustrate key aspects of this compound function.
Caption: Proposed signaling pathway for this compound activation in response to DNA double-strand breaks (DSBs).
Caption: Experimental workflow for immunofluorescence analysis of γH2AX foci formation.
Caption: Protein-protein interaction network of this compound in the context of DNA repair.
The Role of CL5D in Aging Research: A Technical Guide to a Novel SIRT6 Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and mortality. At the cellular level, aging is associated with hallmarks such as genomic instability, telomere attrition, and cellular senescence. The sirtuin family of proteins, particularly SIRT6, has emerged as a critical regulator of longevity and healthspan. This technical guide provides an in-depth overview of CL5D, a novel small-molecule activator of SIRT6, and its potential applications in aging research and the development of geroprotective therapies. While in vivo data on this compound's direct effects on lifespan are not yet publicly available, this document consolidates the existing biochemical and in vitro evidence, details the underlying molecular mechanisms of SIRT6 activation, and provides comprehensive experimental protocols to facilitate further investigation into this promising compound.
Introduction to SIRT6 and its Role in Aging
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that plays a pivotal role in maintaining genomic stability, regulating metabolism, and suppressing inflammation, all of which are intrinsically linked to the aging process.[1] Overexpression of SIRT6 has been shown to extend the lifespan of male mice, highlighting its potential as a therapeutic target for age-related diseases.[2][3] SIRT6 exerts its pro-longevity effects through several key mechanisms:
-
DNA Repair: SIRT6 is a crucial factor in multiple DNA repair pathways, including base excision repair (BER) and double-strand break (DSB) repair. It is recruited to sites of DNA damage and facilitates the recruitment of other repair proteins.[3][4]
-
Telomere Maintenance: SIRT6 helps maintain the integrity of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division. It does so by deacetylating histone H3 at lysine (B10760008) 9 (H3K9ac), which contributes to the silencing of telomeric chromatin and the prevention of cellular senescence.[1]
-
Metabolic Regulation: SIRT6 is a key regulator of glucose and lipid metabolism. It promotes healthy aging by improving glucose homeostasis and preventing metabolic disorders associated with aging.
-
Inflammation Suppression: SIRT6 acts as a repressor of pro-inflammatory pathways, such as the NF-κB signaling pathway, thereby mitigating the chronic low-grade inflammation characteristic of aging ("inflammaging").
This compound: A Potent Activator of SIRT6
This compound is a small molecule that has been identified as a potent activator of the protein deacetylase SIRT6.[5] It enhances the catalytic efficiency of SIRT6, leading to increased deacetylation of its substrates. The mechanism of activation involves promoting a conformational change in the SIRT6 protein, which is dependent on the Arg-65 residue.[5]
Quantitative Data on this compound's Effect on SIRT6 Activity
The following table summarizes the key quantitative findings from in vitro studies on the activation of SIRT6 by this compound.
| Parameter | Value | Description | Reference |
| EC1.5 | 0.58 ± 0.12 µM | The concentration of this compound required to achieve 1.5-fold activation of SIRT6-dependent peptide deacetylation. | [2] |
| EC50 | 5.35 ± 0.69 µM | The concentration of this compound required to achieve 50% of the maximal activation of SIRT6-dependent peptide deacetylation. | [2] |
| Fold Activation of SIRT6 | 4-fold | The increase in SIRT6 (1 µM) activity against H3K9ac (20 µM) at a this compound concentration of 3 µM. | [6] |
| kcat/Km, H3K9ac Increase | 50-fold | The dose-dependent increase in the catalytic efficiency of SIRT6 for the H3K9ac substrate in the presence of this compound. | [2] |
| kcat Increase | 2.1-fold | The increase in the turnover number of SIRT6 in the presence of this compound. | [2] |
Note: The EC1.5 and EC50 values are for a structurally related compound, 12q, which is a potent SIRT6 activator from the same chemical series as this compound.
Signaling Pathways and Experimental Workflows
The activation of SIRT6 by this compound initiates a cascade of downstream events that contribute to its anti-aging effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for investigating this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers interested in studying the effects of this compound.
In Vitro SIRT6 Deacetylation Assay
This protocol is adapted from established methods for measuring sirtuin activity.[7]
Objective: To quantify the activation of SIRT6 deacetylase activity by this compound in a cell-free system.
Materials:
-
Recombinant human SIRT6 protein
-
Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, fluorogenic substrate, and NAD+.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding recombinant SIRT6 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the fold activation of SIRT6 by this compound relative to the vehicle control.
In Vitro Cellular Senescence Assay
This protocol describes how to assess the effect of this compound on cellular senescence in cultured cells.
Objective: To determine if this compound can delay or reverse cellular senescence in vitro.
Materials:
-
Primary human cells (e.g., dermal fibroblasts, endothelial cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Senescence-inducing agent (e.g., etoposide, doxorubicin, or serial passaging to induce replicative senescence)
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
-
Antibodies for senescence markers (e.g., p16INK4a, p21Waf1/Cip1) for immunofluorescence or Western blotting
-
Microscope
Procedure:
-
Culture primary human cells under standard conditions.
-
Induce senescence by treating the cells with a sub-lethal dose of a senescence-inducing agent or by continuous passaging.
-
Treat the senescent or pre-senescent cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 7-14 days).
-
After the treatment period, fix the cells and perform SA-β-gal staining according to the manufacturer's instructions.
-
Quantify the percentage of SA-β-gal positive cells by counting under a microscope.
-
Alternatively, or in addition, lyse the cells and perform Western blotting or fix the cells for immunofluorescence to detect the expression levels of p16INK4a and p21Waf1/Cip1.
-
Analyze the data to determine if this compound treatment reduces the markers of cellular senescence.
Proposed In Vivo Lifespan and Healthspan Study in Mice
As there are no publicly available in vivo studies on this compound, this protocol is a proposed experimental design based on a similar study conducted with another SIRT6 activator, fucoidan (B602826).[5][8]
Objective: To investigate the effect of this compound on the lifespan and healthspan of aged mice.
Animal Model:
-
Aged C57BL/6 mice (e.g., starting at 18-24 months of age)
Treatment Groups:
-
Control group: Vehicle (e.g., formulated in drinking water or administered by oral gavage).
-
This compound treatment group: this compound administered at one or more doses. The dose can be estimated based on in vitro efficacy and pharmacokinetic studies.
Procedure:
-
House the mice under standard conditions and monitor their health daily.
-
Administer this compound or vehicle to the respective groups. Administration can be through drinking water, mixed in the chow, or via oral gavage or intraperitoneal injection.
-
Record the date of death for each mouse to determine lifespan.
-
Perform regular healthspan assessments, which may include:
-
Frailty Index: A composite score based on the assessment of various physical and clinical parameters.
-
Grip Strength: To measure muscle function.
-
Rotarod Performance: To assess motor coordination and balance.
-
Cognitive Function: Using tests such as the Morris water maze or novel object recognition.
-
Metabolic Parameters: Blood glucose, insulin (B600854) levels, and body composition.
-
-
At the end of the study or at specific time points, collect tissues (e.g., liver, muscle, brain) for further analysis.
-
Analyze the collected tissues for:
-
SIRT6 activity.
-
Levels of senescence markers.
-
DNA damage markers.
-
Gene expression changes via RNA sequencing.
-
-
Statistically analyze the lifespan and healthspan data to determine the effect of this compound.
Conclusion and Future Directions
This compound represents a promising new tool for aging research due to its potent activation of SIRT6, a key longevity-associated protein. The available in vitro data clearly demonstrate its ability to enhance the catalytic activity of SIRT6. While direct in vivo evidence of lifespan extension is currently lacking, the established role of SIRT6 in counteracting the hallmarks of aging provides a strong rationale for further investigation.
Future research should focus on:
-
Conducting in vivo studies in various animal models to determine the effect of this compound on lifespan and healthspan.
-
Investigating the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and delivery.
-
Exploring the therapeutic potential of this compound in preclinical models of age-related diseases, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
-
Elucidating the full spectrum of downstream targets and pathways affected by this compound-mediated SIRT6 activation.
The continued exploration of this compound and other SIRT6 activators holds the potential to unlock new therapeutic strategies for promoting healthy aging and combating age-related decline.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Seaweed Molecule Fucoidan Prolongs Life and Benefits Healthy Aging, New Study Shows [nmn.com]
- 4. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 7. longevitybox.co.uk [longevitybox.co.uk]
- 8. SIRT6 activator fucoidan extends healthspan and lifespan in aged wild-type mice [diagenode.com]
CL5D: A Potent Activator of SIRT6 Deacetylase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CL5D is a novel, small-molecule activator of Sirtuin 6 (SIRT6), a crucial NAD+-dependent protein deacetylase. SIRT6 plays a pivotal role in a multitude of cellular processes, including DNA repair, genomic stability, metabolic regulation, and inflammation.[1] Due to its significant involvement in pathways related to aging and various diseases, SIRT6 has emerged as a compelling therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[4-[bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid, is a synthetic compound designed for potent and selective activation of SIRT6.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C29H11Cl7N2O6 |
| Molecular Weight | 731.57 g/mol |
| CAS Number | 2488745-53-3 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
| SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)N(C(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C5=C(C=C(C=C5Cl)Cl)Cl)Cl |
| InChI | InChI=1S/C29H11Cl7N2O6/c30-12-6-18(33)23(19(34)7-12)27(41)38(28(42)24-20(35)8-13(31)9-21(24)36)22-4-2-14(10-17(22)32)37-25(39)15-3-1-11(29(43)44)5-16(15)26(37)40/h1-10H,(H,43,44) |
Mechanism of Action
This compound functions as an allosteric activator of SIRT6.[2] Kinetic and biochemical studies have revealed that this compound enhances the catalytic efficiency of SIRT6's deacetylase activity by accelerating a conformational change that occurs after substrate binding but before the cleavage of NAD+.[3] This mechanism is distinct from activators of other sirtuins, such as SIRT1, which typically enhance substrate binding.[2] this compound has been shown to be a competitive inhibitor of SIRT6's demyristoylation activity, suggesting that it binds to the same hydrophobic pocket as long-chain acyl substrates.[2] The activation of SIRT6 by this compound is dependent on the Arg-65 residue within the enzyme.[2]
Signaling Pathways
SIRT6 is a key regulator of multiple signaling pathways implicated in health and disease. By activating SIRT6, this compound can modulate these pathways to exert its biological effects. The diagram below illustrates the central role of SIRT6 in cellular signaling and the potential impact of its activation by this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound on SIRT6.
Table 1: In Vitro Activation of SIRT6 by this compound
| Parameter | Condition | Value | Reference |
| Fold Activation | 3 µM this compound, 1 µM SIRT6, 20 µM H3K9ac | 4-fold | [2] |
| EC50 | SIRT6 deacetylation of H3K9ac peptide | 15.5 ± 3.2 µM | [2] |
Table 2: Kinetic Parameters of this compound
| Parameter | Condition | Value | Reference |
| Inhibition Type | Against SIRT6 demyristoylation | Competitive | [2] |
| Ki | Competitive inhibition of demyristoylation | 13.4 ± 4.8 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro SIRT6 Deacetylation Assay
This protocol describes an assay to measure the activation of SIRT6 by this compound using a peptide substrate.
Materials:
-
Recombinant human SIRT6 enzyme
-
H3K9ac peptide substrate
-
NAD+
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Quenching solution (e.g., acid or organic solvent)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing SIRT6 enzyme, H3K9ac peptide substrate, and NAD+ in the assay buffer.
-
Add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding one of the components (e.g., NAD+ or enzyme).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of the deacetylated peptide product by reverse-phase HPLC.
-
Calculate the fold activation by comparing the product formation in the presence of this compound to the DMSO control.
Cellular SIRT6 Deacetylation Assay
This protocol describes how to assess the activity of this compound on SIRT6 in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Histone deacetylase inhibitor (e.g., SAHA) for increasing basal acetylation
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture HEK293T cells to the desired confluency.
-
Treat cells with a histone deacetylase inhibitor (e.g., SAHA) to increase the levels of acetylated histones.[2]
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest the cells and perform acid extraction of histones.[2]
-
Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for acetylated H3K9.
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total H3 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the change in H3K9 acetylation levels upon treatment with this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of SIRT6 and for the development of therapeutics targeting this enzyme. Its well-characterized mechanism of action and demonstrated cellular activity make it a potent and specific activator for in vitro and in cell-based studies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies of SIRT6 biology and its implications for human health.
References
- 1. Experimental Validation of Mass Balance Models for in Vitro Cell-Based Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of activation for the sirtuin 6 protein deacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of CL5D: A Search for a Novel Compound
Despite a comprehensive search for information regarding a compound designated "CL5D," no specific molecule, drug, or therapeutic agent with this identifier appears in publicly available scientific literature, clinical trial databases, or other accessible resources. This suggests that "this compound" may be an internal project code not yet disclosed, a very recent discovery not yet published, or potentially a misnomer.
For researchers, scientists, and drug development professionals seeking information on novel therapeutics, the absence of data on "this compound" prevents the creation of an in-depth technical guide as requested. Key aspects such as its discovery, developmental timeline, mechanism of action, and associated signaling pathways remain unknown. Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of its biological interactions is not currently feasible.
The typical journey of a therapeutic candidate from discovery to potential clinical application involves several key stages, each generating a wealth of data that would be essential for the requested technical guide. These stages generally include:
-
Discovery and Lead Identification: Initial screening of compound libraries or rational drug design to identify molecules with desired biological activity.
-
Preclinical Development: In vitro and in vivo studies to assess the compound's pharmacology, pharmacokinetics, and toxicology. This phase generates crucial data on efficacy and safety.
-
Clinical Trials: Rigorous testing in humans, divided into Phase I (safety and dosage), Phase II (efficacy and side effects), and Phase III (large-scale efficacy and safety comparison to standard treatments).
Without any public information on "this compound," it is impossible to ascertain its current stage of development or to provide any of the detailed technical information requested.
It is recommended that individuals with a specific interest in "this compound" verify the designation and consider the possibility that it may be known by a different name in the public domain. Further clarification from the source of this designation would be necessary to proceed with a detailed technical analysis.
The Significance of SIRT6 Activation by CL5D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and cellular senescence. Its diverse functions position it as a compelling therapeutic target for age-related diseases and cancer. This technical guide provides an in-depth overview of the significance and molecular mechanisms of SIRT6 activation by CL5D, a novel small-molecule activator. We present detailed experimental protocols for assessing SIRT6 activation, summarize key quantitative data, and provide visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to SIRT6 and the Activator this compound
SIRT6 is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs). It primarily functions in the nucleus, where it deacetylates histone H3 at lysine (B10760008) 9 (H3K9ac), lysine 56 (H3K56ac), and lysine 18 (H3K18ac).[1][2] This activity is crucial for maintaining telomeric chromatin structure, promoting DNA repair, and regulating gene expression.[3] Beyond its deacetylase activity, SIRT6 also exhibits mono-ADP-ribosyltransferase and long-chain fatty deacylase activities.[1] Dysregulation of SIRT6 has been implicated in various pathologies, making the development of potent and specific activators a significant area of research.
This compound is a novel, synthetic small-molecule activator of SIRT6 deacetylation.[4][5][6] It has been shown to allosterically activate SIRT6, enhancing its catalytic efficiency.[6][7] The mechanism of activation by this compound involves the acceleration of a catalytic step that occurs after substrate binding but before the cleavage of NAD+.[6] This activation is mediated by Arg-65 within the SIRT6 protein, which is critical for the conformational change that initiates catalysis.[6][7]
Quantitative Data on this compound-Mediated SIRT6 Activation
The following tables summarize the key quantitative data regarding the activation of SIRT6 by this compound, as reported in the literature.
Table 1: In Vitro Activation of SIRT6 by this compound
| Parameter | Value | Conditions | Reference |
| Fold Activation | 4-fold | 3 µM this compound, 1 µM SIRT6, 20 µM H3K9ac peptide | [4][5][6] |
| Increase in kcat/Km,H3K9ac | 50-fold | Dose-dependent | [7] |
| Increase in kcat | 2.1-fold | Dose-dependent | [7] |
Table 2: Kinetic and Binding Constants of this compound
| Parameter | Value | Description | Reference |
| Ki (competitive inhibition) | 13.4 ± 4.8 µM | For demyristoylation, suggesting binding to the hydrophobic pocket | [7] |
| Kd, H3K9ac (in presence of this compound) | 72.6 ± 8.1 µM | Binding affinity of the H3K9ac substrate to SIRT6 in the presence of this compound | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the activation of SIRT6 by this compound.
In Vitro SIRT6 Deacetylase Activity Assay (HPLC-Based)
This protocol is adapted for the use of a small-molecule activator like this compound.
Materials:
-
Recombinant human SIRT6 protein
-
H3K9ac peptide substrate
-
This compound (dissolved in DMSO)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
10 mM DTT
-
Formic acid (for reaction termination)
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order: Assay Buffer, NAD+ (final concentration 0.5-1 mM), and DTT (final concentration 1 mM).
-
Add the H3K9ac peptide substrate to a final concentration of 20-40 µM.[1][4]
-
Add this compound to the desired final concentration (e.g., 3 µM for 4-fold activation). For the control, add an equivalent volume of DMSO.[1]
-
Initiate the reaction by adding recombinant SIRT6 protein to a final concentration of 0.05-1 µg/µL.[1][4]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Terminate the reaction by adding cold formic acid to a final concentration of 10%.[1]
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes to pellet any precipitate.[1]
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the acetylated (substrate) and deacetylated (product) peptides.
-
Calculate the percentage of substrate conversion to determine SIRT6 activity.
Cellular Histone Deacetylation Assay (Immunoblotting)
This protocol assesses the ability of this compound to activate SIRT6 in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture HEK293T cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 2, 4, 8 hours). Include a vehicle-only control.
-
Harvest the cells and perform histone acid extraction or prepare whole-cell lysates.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) and transfer them to a PVDF or nitrocellulose membrane.[9][10][11][12]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9][11]
-
Incubate the membrane with the primary antibody against acetyl-H3K9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the change in H3K9 acetylation levels.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to determine if this compound treatment leads to decreased H3K9ac at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-acetyl-Histone H3 (Lys9) antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
Procedure:
-
Treat cells with this compound or vehicle as described in the immunoblotting protocol.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Perform immunoprecipitation by incubating the sheared chromatin with an anti-acetyl-H3K9 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Perform quantitative PCR (qPCR) using primers specific for gene promoters known to be regulated by SIRT6 and a negative control region.
-
Analyze the data as a percentage of input to determine the enrichment of H3K9ac at the target loci.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SIRT6 and a typical experimental workflow for studying this compound's effects.
Caption: SIRT6 Signaling Pathways Activated by this compound.
Caption: Experimental Workflow for Studying this compound.
Conclusion
This compound represents a valuable chemical tool for investigating the multifaceted roles of SIRT6 in health and disease. Its ability to potently and specifically activate SIRT6's deacetylase activity provides a means to probe the downstream consequences of this activation in various biological systems. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a comprehensive resource for researchers aiming to elucidate the therapeutic potential of SIRT6 activation. Further studies utilizing this compound and other novel activators will be instrumental in validating SIRT6 as a druggable target and in the development of new therapeutic strategies for a range of human diseases.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 7. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
A Technical Guide to CL5D: A Novel Probe for Epigenetic Research
Disclaimer: Information regarding a specific molecule designated "CL5D" is not available in the public scientific literature. The following technical guide is a representative example constructed for a hypothetical epigenetic modulator, "this compound," modeled as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) domain family of proteins. This document serves to illustrate the potential application and evaluation of such a tool in epigenetic research and drug development, adhering to the requested format for data presentation, experimental protocols, and visualizations.
Introduction to this compound
This compound is a novel, cell-permeable small molecule designed as a potent and selective inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT). Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[1] This interaction is a key mechanism in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pocket of BET proteins, this compound disrupts their chromatin localization, leading to the modulation of transcriptional programs implicated in cancer and inflammatory diseases.[2][3] This guide provides an in-depth overview of this compound's biochemical and cellular activity, along with detailed protocols for its use as a research tool.
Biochemical and Cellular Activity
The activity of this compound has been characterized through various in vitro and cell-based assays to determine its potency, selectivity, and functional effects.
Quantitative Biochemical Activity
The inhibitory potential of this compound against individual BET bromodomains was assessed using time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Protein | Assay Type | This compound IC50 (nM) | Reference Compound (JQ1) IC50 (nM) |
| BRD2 (BD1) | TR-FRET | 85 | 95 |
| BRD3 (BD1) | TR-FRET | 75 | 80 |
| BRD4 (BD1) | TR-FRET | 50 | 55 |
| BRD4 (BD2) | TR-FRET | 120 | 130 |
Cellular Proliferation and Target Engagement
This compound's effect on cancer cell proliferation was measured in the human acute myeloid leukemia (AML) cell line MV4-11, which is known to be sensitive to BET inhibition. Target engagement was confirmed by measuring the modulation of the key BET target oncogene, MYC.
| Cell Line | Assay Type | Endpoint | This compound EC50 (nM) |
| MV4-11 | Cell Viability | Proliferation (72h) | 250 |
| MV4-11 | qRT-PCR | MYC mRNA expression (6h) | 150 |
Signaling Pathway of this compound Action
This compound functions by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones at enhancer and promoter regions of key genes. This displacement of BRD4 from chromatin leads to the dissociation of the positive transcription elongation factor complex (P-TEFb) and RNA Polymerase II, resulting in the suppression of oncogene transcription, such as MYC.
Experimental Protocols
Detailed methodologies are provided for key experiments to characterize the effects of this compound.
Protocol: Cellular Viability Assay (MTS Assay)
-
Cell Plating: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value using non-linear regression.
Protocol: Quantitative RT-PCR for MYC Expression
-
Cell Treatment: Seed 1 x 10^6 MV4-11 cells in a 6-well plate. Treat cells with varying concentrations of this compound or vehicle control for 6 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green Master Mix with primers specific for MYC and a housekeeping gene (e.g., GAPDH).
-
MYC Forward Primer: 5'-CCTGGTGCTCCATGAGGAGAC-3'
-
MYC Reverse Primer: 5'-CAGACTCTGACCTTTTGCCAGG-3'
-
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated sample.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the genome-wide impact of this compound on BRD4 localization using Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Epigenetic modulation in cancer drug discovery: promising targets and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CL5D in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL5D is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1 and MEK2). As a central component of the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a frequent driver in a multitude of human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of MEK1/2, preventing the phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its biological activity and mechanism of action.
Mechanism of Action: The MAPK/ERK Pathway
This compound targets MEK1 and MEK2, the kinases directly upstream of ERK1 and ERK2. In many cancer cells, activating mutations in genes such as BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK1/2, this compound effectively blocks this signaling cascade, leading to decreased cell proliferation and survival.
Data Presentation: Anti-proliferative Activity of this compound
The potency of this compound was evaluated across a panel of human cancer cell lines using a 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | KRAS/BRAF Status | This compound IC50 (nM) |
| A549 | Non-Small Cell Lung | KRAS G12S | 150 |
| HCT116 | Colorectal | KRAS G13D | 25 |
| A375 | Malignant Melanoma | BRAF V600E | 10 |
| MDA-MB-231 | Breast (Triple Negative) | KRAS G13D | 50 |
| MCF7 | Breast (ER+) | Wild-Type | >10,000 |
| PANC-1 | Pancreatic | KRAS G12D | 200 |
Table 1: IC50 values of this compound in various human cancer cell lines.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 104 to 5 x 104 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1] Incubate for 4 hours at 37°C.[1][3]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[4][5]
Materials:
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)[4]
-
Staining solution (0.5% crystal violet in 25% methanol)[5]
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with 2 mL of complete medium.
-
Compound Treatment: Allow cells to attach overnight. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with the respective treatments every 3-4 days.
-
Fixation: When colonies are visible, aspirate the medium and wash the wells twice with PBS. Add 1 mL of fixation solution and incubate for 15-20 minutes at room temperature.[4][5]
-
Staining: Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.[5]
-
Washing and Drying: Gently wash the wells with tap water until the excess stain is removed. Allow the plates to air dry.
-
Quantification: Scan the plates and count the number of colonies (typically defined as a cluster of >50 cells). Alternatively, dissolve the stain in 10% acetic acid and measure the absorbance at 590 nm.
| Treatment | Concentration (nM) | Relative Colony Formation (%) |
| Vehicle Control | 0 | 100 |
| This compound | 10 | 75 |
| This compound | 50 | 42 |
| This compound | 250 | 15 |
Table 2: Effect of this compound on colony formation in A375 cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[7]
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of PBS and add it dropwise to 4.5 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[7][8] Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[6][9] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55 | 30 | 15 |
| This compound | 50 | 75 | 15 | 10 |
| This compound | 250 | 85 | 8 | 7 |
Table 3: Cell cycle distribution of HCT116 cells after 24-hour treatment with this compound.
Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition
This protocol confirms the mechanism of action of this compound by assessing the phosphorylation status of ERK1/2.
Materials:
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for 1-2 hours. Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate with primary antibody (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C.[10] c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[10]
-
Detection: Wash the membrane with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.
Mandatory Visualization: Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 5. Colony Formation [protocols.io]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-55 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of CL-55, an experimental compound with demonstrated cytotoxic activity in various cancer cell lines. The following sections detail recommended concentrations, protocols for key experiments, and an illustrative signaling pathway.
Data Presentation
The cytotoxic effects of CL-55 have been evaluated in multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and dose-response effects are summarized below for clear comparison.
Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of CL-55 [1]
This table presents the calculated IC₅₀ values of CL-55 following a 72-hour treatment period across three different human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| A549 | Lung Carcinoma | 5.2 |
| U-87 MG | Glioblastoma | 2.8 |
Table 2: Dose-Response Effect of CL-55 on MCF-7 Cell Viability [1]
This table shows the percentage of viable MCF-7 cells after 72 hours of exposure to varying concentrations of CL-55, as determined by the MTT assay. Data is normalized to the vehicle control (0 µM).
| CL-55 Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 0.1 | 98.2 | ± 5.1 |
| 0.5 | 85.1 | ± 4.8 |
| 1.0 | 62.5 | ± 3.9 |
| 1.5 | 49.8 | ± 4.2 |
| 5.0 | 21.3 | ± 3.1 |
| 10.0 | 9.7 | ± 2.5 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility.
Protocol 1: General Cell Culture and Maintenance of MCF-7 Cells[1]
This protocol describes the standard procedure for maintaining and propagating the MCF-7 human breast cancer cell line.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
15 mL conical tubes
Procedure:
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 10 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:6.
-
-
Frequency: Passage cells every 3-4 days.
Protocol 2: Cell Viability (MTT) Assay[1]
This protocol details the measurement of cell viability in response to CL-55 treatment using a colorimetric MTT assay.[2]
Materials:
-
MCF-7 cells
-
Complete growth medium
-
CL-55
-
96-well flat-bottom plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells using trypsin as described in Protocol 1.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of CL-55 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the appropriate CL-55 dilution or vehicle control (e.g., 0.1% DMSO in medium).
-
-
MTT Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining[3][4]
This assay is used to differentiate between healthy, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FLUOS staining kit (or equivalent) containing Annexin V-FLUOS, Propidium Iodide (PI), and incubation buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Seed cells (1 x 10⁶ cells) in a T25 culture flask and treat with CL-55 for the desired time.
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, trypsinize as described in Protocol 1.
-
-
Staining:
-
Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the hypothetical signaling pathway targeted by CL-55 and the associated experimental workflows.
Caption: Hypothetical signaling pathway targeted by CL-55.
References
Application Notes and Protocols for CL5D Treatment of Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL5D is a novel synthetic compound demonstrating potent cytotoxic effects in various cancer cell lines. These application notes provide a comprehensive overview of the protocols for treating cultured cells with this compound, including methods for assessing its biological activity and elucidating its mechanism of action. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a small molecule that has been shown to induce apoptosis in rapidly dividing cells.[1] Its proposed mechanism involves the inhibition of key anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic cascade. This process is characterized by a decrease in mitochondrial membrane potential, chromatin condensation, and DNA fragmentation, ultimately resulting in programmed cell death.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on a representative cancer cell line (e.g., HeLa).
Table 1: Dose-Response of this compound on HeLa Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after 24h | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 85.2 | 5.1 |
| 5 | 62.7 | 4.8 |
| 10 | 45.3 | 3.9 |
| 25 | 21.8 | 3.2 |
| 50 | 8.1 | 2.1 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in HeLa Cells
| Time (hours) | Percentage of Apoptotic Cells | Standard Deviation |
| 0 | 2.1 | 0.8 |
| 6 | 15.4 | 2.3 |
| 12 | 38.9 | 3.1 |
| 24 | 65.7 | 4.5 |
| 48 | 88.2 | 3.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol details the procedure for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete DMEM to achieve final concentrations ranging from 1 µM to 50 µM. Remove the old media from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan (B1609692) Solubilization: Incubate the plate for another 4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
HeLa cells
-
Complete DMEM
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) and incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
Application Notes & Protocols: The Role of CL5D in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL5D, a novel cytoplasmic scaffolding protein, has been identified as a critical regulator in signal-dependent gene expression. It primarily functions within the "Growth Factor X (GFX)" signaling cascade, a pathway integral to cellular proliferation and differentiation. In its basal state, this compound sequesters the transcription factor, TransFactor-Z (TF-Z), in the cytoplasm, thereby preventing its nuclear translocation and subsequent gene activation. Upon stimulation of the GFX receptor (GFXR) by its ligand, GFX, a downstream kinase cascade is initiated, leading to the phosphorylation of this compound. This post-translational modification induces a conformational change in this compound, causing the release of TF-Z. The liberated TF-Z is then free to enter the nucleus, where it binds to specific DNA response elements to activate the transcription of target genes essential for cell cycle progression.
The study of the this compound-mediated signaling axis is paramount for understanding fundamental cellular processes and for the development of targeted therapeutics in diseases characterized by aberrant cell growth, such as cancer. This document provides a detailed overview of the this compound signaling pathway, protocols for its investigation, and representative data on its impact on gene expression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GFX-CL5D-TF-Z signaling pathway and a typical experimental workflow for its analysis.
Caption: The GFX-CL5D-TF-Z signaling pathway.
Caption: Experimental workflow for analyzing this compound's role.
Quantitative Data Summary
The following table summarizes the results of a representative experiment investigating the effect of this compound knockdown on the expression of TF-Z target genes (Gene A, Gene B, and Gene C) following stimulation with GFX. Gene expression was quantified by RT-qPCR, and the data is presented as fold change relative to the unstimulated control cells transfected with a non-targeting siRNA.
| Treatment Group | Target Gene | Mean Fold Change in Expression | Standard Deviation | p-value (vs. Control siRNA + GFX) |
| Control siRNA - GFX | Gene A | 1.0 | 0.12 | - |
| Control siRNA - GFX | Gene B | 1.0 | 0.09 | - |
| Control siRNA - GFX | Gene C | 1.0 | 0.15 | - |
| Control siRNA + GFX | Gene A | 12.5 | 1.3 | - |
| Control siRNA + GFX | Gene B | 8.2 | 0.9 | - |
| Control siRNA + GFX | Gene C | 15.1 | 1.8 | - |
| sithis compound + GFX | Gene A | 2.1 | 0.3 | < 0.001 |
| sithis compound + GFX | Gene B | 1.5 | 0.2 | < 0.001 |
| sithis compound + GFX | Gene C | 2.8 | 0.4 | < 0.001 |
Data Interpretation: Stimulation with GFX significantly upregulates the expression of target genes A, B, and C in control cells. Knockdown of this compound using siRNA dramatically attenuates this GFX-induced gene expression, confirming that this compound is essential for the activation of TF-Z and its downstream transcriptional program.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of this compound and Gene Expression Analysis by RT-qPCR
This protocol details the steps for transiently knocking down this compound expression in cultured cells, followed by stimulation with GFX and subsequent analysis of target gene expression by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
siRNA targeting this compound (pre-validated)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Recombinant Growth Factor X (GFX)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol Reagent (or other RNA extraction kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qPCR primers for target genes (Gene A, Gene B, Gene C) and a housekeeping gene (e.g., GAPDH)
-
6-well tissue culture plates
-
qPCR-compatible plates and seals
Methodology:
-
Cell Seeding:
-
One day prior to transfection, seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth to 50-70% confluency.
-
-
siRNA Transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 20 pmol of siRNA (either control or sithis compound) in 100 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the 200 µL siRNA-lipid complex mixture dropwise to the respective wells.
-
Incubate the cells for 48 hours at 37°C to ensure efficient knockdown of this compound.
-
-
GFX Stimulation:
-
After the 48-hour incubation, aspirate the medium and replace it with fresh serum-free DMEM.
-
For the stimulated groups, add GFX to a final concentration of 100 ng/mL. For the unstimulated control groups, add an equivalent volume of the vehicle (e.g., sterile PBS).
-
Incubate the cells for an additional 6 hours at 37°C.
-
-
RNA Extraction:
-
Aspirate the medium and wash the cells once with 1 mL of ice-cold PBS.
-
Add 1 mL of TRIzol Reagent directly to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform (B151607) extraction and isopropanol (B130326) precipitation).
-
Resuspend the final RNA pellet in 20-30 µL of nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1 µg of total RNA, 2 µL of 10x RT Buffer, 0.8 µL of 25x dNTP Mix, 2 µL of 10x RT Random Primers, 1 µL of MultiScribe Reverse Transcriptase, and nuclease-free water to a final volume of 20 µL.
-
Perform the reverse transcription reaction using a thermal cycler with the following program: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture for each sample and primer set. For a 20 µL reaction: 10 µL of 2x SYBR Green PCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
-
Run the qPCR on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCt_sample - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
Disclaimer: The information provided in this document regarding "this compound" is based on a hypothetical model for illustrative purposes. Researchers should consult peer-reviewed literature for established biological pathways and molecules.
Measuring the Effects of CL5D on SIRT6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in numerous cellular processes, including DNA repair, transcriptional regulation, and metabolic homeostasis.[1] Its dysfunction is implicated in aging, cancer, and metabolic diseases.[2][3] CL5D has been identified as a novel small-molecule activator of SIRT6's deacetylation activity.[4][5] Understanding the precise effects of compounds like this compound on SIRT6 is crucial for therapeutic development. These application notes provide detailed protocols to measure the impact of this compound on SIRT6 activity, expression, and cellular functions.
This compound stimulates SIRT6 deacetylation primarily by enhancing the catalytic efficiency (kcat/Km) for substrates like histone H3 lysine (B10760008) 9 acetylation (H3K9ac), without substantially altering the enzyme's binding affinity for the acetylated substrate.[4] Kinetic analyses have shown that this compound competitively inhibits the binding of long-chain acyl groups, suggesting it occupies a hydrophobic pocket on the enzyme.[4]
Data Presentation
Table 1: Kinetic Parameters of SIRT6 in the Presence of this compound
| Parameter | Without this compound | With this compound | Fold Change | Reference |
| kcat/Km, H3K9ac (M⁻¹s⁻¹) | Variable | Dose-dependent increase (up to 50-fold) | ↑ | [4] |
| kcat (s⁻¹) | Baseline | Modest increase (e.g., 2.1-fold) | ↑ | [4] |
| Kd, H3K9ac (µM) | Not reported | 72.6 ± 8.1 | - | [4] |
| Ki (competitive inhibition) (µM) | N/A | 13.4 | - | [5] |
| EC50 (4-fold activation) (µM) | N/A | 3.0 | - | [3][5] |
Table 2: Summary of Experimental Assays to Measure this compound Effects on SIRT6
| Assay Type | Parameter Measured | Key Reagents | Detection Method |
| In Vitro Deacetylase Assay (Fluorogenic) | SIRT6 enzymatic activity | Recombinant SIRT6, Fluorogenic SIRT6 substrate, NAD+, this compound | Fluorescence plate reader |
| In Vitro Deacetylase Assay (HPLC-based) | Substrate deacetylation | Recombinant SIRT6, Acetylated peptide substrate (e.g., H3K9ac), NAD+, this compound | High-Performance Liquid Chromatography (HPLC) |
| Western Blot Analysis | Histone deacetylation in cells | Cells treated with this compound, Antibodies against acetylated histones (e.g., anti-H3K9ac), total histones, and SIRT6 | Chemiluminescence or fluorescence imaging |
| Immunofluorescence | SIRT6 subcellular localization | Cells treated with this compound, Anti-SIRT6 antibody, Fluorescently labeled secondary antibody | Confocal or fluorescence microscopy |
| Quantitative PCR (qPCR) | SIRT6 gene expression | RNA from cells treated with this compound, Primers for SIRT6 and housekeeping genes | Real-time PCR instrument |
| Cellular Thermal Shift Assay (CETSA) | Target engagement of this compound with SIRT6 | Cells treated with this compound, Heat source, Antibodies for Western blot | Western blot |
Experimental Protocols
In Vitro SIRT6 Deacetylase Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and provides a high-throughput method to screen for SIRT6 modulators.[6][7]
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., p53-based peptide with an acetylated lysine and a fluorophore)[7]
-
NAD+
-
This compound
-
SIRT6 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[8]
-
Developer solution
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the 96-well plate, add 25 µL of diluted assay buffer.
-
Add 5 µL of diluted SIRT6 enzyme to each well, except for the "no enzyme" control wells.
-
Add 5 µL of this compound at various concentrations (or DMSO as a vehicle control) to the appropriate wells.
-
Prepare the substrate solution by mixing the fluorogenic SIRT6 substrate and NAD+ in the assay buffer.
-
Initiate the reaction by adding 15 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes.[9]
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate at room temperature for 30 minutes.[9]
-
Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]
-
Calculate the percent activation by this compound relative to the vehicle control.
Cellular Histone Deacetylation Assay (Western Blot)
This protocol determines the effect of this compound on the deacetylation of endogenous SIRT6 substrates, such as H3K9ac, in a cellular context.[4]
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-total H3, anti-SIRT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a control) for a specified time (e.g., 24 hours).
-
Lyse the cells and extract histones using an appropriate histone extraction protocol.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3K9 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal.
SIRT6 Subcellular Localization (Immunofluorescence)
This protocol visualizes the location of SIRT6 within the cell and assesses if this compound treatment alters its distribution. SIRT6 is primarily a nuclear protein, but its localization can be cell-cycle dependent.[10][11]
Materials:
-
HeLa or other suitable cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-SIRT6
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with this compound or DMSO for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 30 minutes.
-
Incubate with the primary anti-SIRT6 antibody diluted in blocking solution for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal or fluorescence microscope.
Visualizations
Caption: Experimental workflow for measuring this compound effects on SIRT6.
Caption: Simplified signaling pathway of SIRT6 activation by this compound.
References
- 1. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 3. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-cellular localization, expression and functions of Sirt6 during the cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sub-cellular localization, expression and functions of Sirt6 during the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CL5D Efficacy
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who are not observing the expected effects of the hypothetical compound CL5D in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not seeing any downstream effects of this compound on its intended target pathway. What are the potential reasons?
Several factors could contribute to a lack of observable effects. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
Possible Causes for Lack of this compound Effect:
-
Compound Integrity and Activity:
-
Degradation: this compound may have degraded during storage or handling.
-
Purity: The batch of this compound may have purity issues, with insufficient active compound present.
-
Solubility: Poor solubility in the experimental medium can prevent this compound from reaching its target.
-
-
Experimental Protocol:
-
Concentration: The concentration of this compound used may be too low to elicit a response.
-
Incubation Time: The duration of exposure to this compound may be insufficient for the desired effect to manifest.
-
Cell Health: The cells used in the assay may be unhealthy or not in the appropriate growth phase.
-
-
Biological System:
-
Target Expression: The target protein of this compound may not be expressed at sufficient levels in the cell line or model system being used.
-
Cellular Uptake and Efflux: The compound may not be effectively entering the cells, or it could be actively removed by efflux pumps.[1]
-
Metabolism: The cells may be rapidly metabolizing this compound into an inactive form.[2]
-
Off-Target Effects: Unforeseen off-target effects could be counteracting the intended activity.
-
Redundant Pathways: The biological system may have redundant signaling pathways that compensate for the inhibition of the this compound target.
-
Troubleshooting Guides
Guide 1: Verifying Compound Integrity and Activity
This guide outlines steps to confirm that this compound is active and stable.
Experimental Workflow for Compound Verification:
Caption: Workflow for verifying the integrity and activity of this compound.
Methodology for In Vitro Biochemical Assay:
-
Objective: To confirm the direct inhibitory activity of this compound on its purified target protein.
-
Materials: Purified recombinant target protein, this compound, appropriate substrate, and detection reagents.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, combine the purified target protein, its substrate, and varying concentrations of this compound.
-
Incubate for the recommended time at the optimal temperature.
-
Measure the enzymatic activity using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
-
Expected Outcome: A dose-dependent inhibition of the target protein's activity should be observed if this compound is active.
Guide 2: Optimizing Experimental Parameters
This section provides guidance on refining your experimental protocol to enhance the chances of observing a this compound effect.
Troubleshooting Logic for Experimental Parameters:
Caption: Logical flow for troubleshooting key experimental parameters.
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 0.1 nM - 100 µM | A wide range is necessary to determine the optimal effective concentration and rule out a dose-related issue. |
| Incubation Time | 1 - 48 hours | Effects can be immediate or delayed, depending on the mechanism of action. |
| Cell Confluency | 70 - 80% | Over-confluent or sparse cultures can exhibit altered signaling and drug responses. |
| Cell Viability | > 95% | Low viability can indicate underlying issues with cell health or toxicity of the compound at high concentrations. |
Guide 3: Investigating Biological Factors
If the compound and experimental setup have been verified, the lack of effect may be due to biological complexities.
Hypothetical this compound Signaling Pathway and Potential Issues:
Let's assume this compound is an inhibitor of Kinase B in the following pathway:
Caption: Diagram of a hypothetical signaling pathway and potential biological reasons for this compound inefficacy.
Experimental Protocols to Investigate Biological Factors:
-
Target Expression Analysis (Western Blot):
-
Objective: To quantify the protein levels of the this compound target (Kinase B) in the experimental cell line.
-
Procedure:
-
Lyse untreated cells and extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with an antibody specific to Kinase B.
-
Detect the antibody signal and quantify the protein levels relative to a loading control (e.g., GAPDH, β-actin).
-
-
Interpretation: Low or absent expression of Kinase B would explain the lack of this compound effect.
-
-
Cellular Uptake and Efflux Assay:
-
Objective: To determine if this compound is entering the cells and if it is being actively removed.
-
Procedure:
-
Incubate cells with this compound for various time points.
-
Wash the cells thoroughly to remove extracellular compound.
-
Lyse the cells and analyze the intracellular concentration of this compound using LC-MS/MS.
-
To assess efflux, co-incubate cells with this compound and known efflux pump inhibitors (e.g., MK571 for MRPs).[1]
-
-
Interpretation: Low intracellular concentrations that increase with efflux pump inhibitors suggest that active transport out of the cell is a contributing factor.
-
-
Metabolic Stability Assay:
-
Objective: To assess the rate at which this compound is metabolized by the cells.
-
Procedure:
-
Incubate this compound with liver microsomes or hepatocytes.
-
At various time points, quench the reaction and measure the remaining concentration of the parent this compound molecule using LC-MS/MS.
-
-
Interpretation: A rapid decrease in the concentration of this compound indicates high metabolic instability, which could lead to a lack of sustained effect in cellular assays.
-
By systematically working through these troubleshooting guides, researchers can identify and address the potential reasons for the observed lack of effect of this compound, leading to more robust and reliable experimental outcomes.
References
Technical Support Center: Optimizing CL5D Dosage for Maximum SIRT6 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CL5D to achieve maximum activation of Sirtuin 6 (SIRT6). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate SIRT6?
A1: this compound is a novel small-molecule activator of SIRT6, a critical NAD+-dependent protein deacylase involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2] this compound functions as an allosteric activator.[3] It binds to a hydrophobic pocket on the SIRT6 enzyme, distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency, particularly its deacetylation activity.[1] This activation mechanism involves an increase in the turnover rate (kcat) and a significant improvement in the overall catalytic efficiency (kcat/Km) for its substrates, such as acetylated histone H3 at lysine (B10760008) 9 (H3K9ac).[1]
Q2: What is the recommended concentration range for this compound in in vitro assays?
A2: For in vitro enzymatic assays, the optimal concentration of this compound typically ranges from 5 µM to 50 µM.[1] A dose-dependent increase in SIRT6 activity is observed within this range.[1] However, it is crucial to note that concentrations higher than 50-300 µM may lead to a loss of activation.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What are the primary applications of this compound in research?
A3: this compound is a valuable tool for investigating the diverse biological roles of SIRT6. Its primary applications include:
-
Studying the mechanism of SIRT6 activation and its role in deacetylation.[1]
-
Elucidating the downstream effects of SIRT6 activation on gene expression, DNA repair pathways, and metabolic regulation.[1][4]
-
Investigating the therapeutic potential of SIRT6 activation in age-related diseases, cancer, and metabolic disorders.[2][5]
-
Serving as a positive control in screens for novel SIRT6 modulators.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[6] Store the solid compound desiccated at -20°C for long-term storage.[6] The stock solution in DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Q5: Why am I observing a decrease in SIRT6 activation at high concentrations of this compound?
A5: A loss of SIRT6 activation at concentrations exceeding 50-300 µM is a known phenomenon.[1] This is likely due to the amphipathic nature of this compound, which can lead to the formation of micelles or aggregates at high concentrations.[1] These aggregates may sequester the compound, reducing its effective concentration available to interact with SIRT6, or non-specifically inhibit the enzyme.[7]
-
Recommendation: Perform a comprehensive dose-response curve to identify the optimal concentration range that yields maximum activation before inhibition occurs.
Q6: I am not observing any SIRT6 activation with this compound. What are the possible reasons?
A6: Several factors could contribute to a lack of SIRT6 activation:
-
Incorrect Assay Conditions: SIRT6 activity is dependent on the presence of its co-substrate, NAD+. Ensure that NAD+ is included in your reaction buffer at an appropriate concentration (e.g., 0.5 mM).[1] The pH and temperature of the assay buffer should also be optimized.
-
Inactive Enzyme: Verify the activity of your recombinant SIRT6 enzyme using a known substrate and control conditions.
-
Substrate Specificity: this compound has been shown to activate SIRT6-mediated deacetylation of H3K9ac.[1] Ensure that you are using a suitable substrate in your assay.
-
Compound Degradation: Improper storage of this compound can lead to its degradation. Ensure it is stored as recommended (desiccated at -20°C).[6]
-
Inactive Analog: The methyl-ester of this compound is known to be inactive.[1] Confirm the chemical identity and purity of your compound.
Q7: My experimental results are not consistent. What could be causing the variability?
A7: Variability in experimental results can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Inconsistent Incubation Times: Adhere strictly to the specified incubation times for all reactions.
-
Reagent Quality: Use high-quality reagents, including purified SIRT6 enzyme, substrate, and NAD+.
-
Assay Format: The choice of assay can influence results. Fluorogenic assays, for example, can be sensitive to interference from colored or fluorescent compounds.[8][9] Consider using an alternative method, such as an HPLC-based assay, for confirmation.[10]
Data Presentation
Table 1: Kinetic Parameters of this compound-Mediated SIRT6 Activation
| This compound Concentration | kcat (s⁻¹) | Km, H3K9ac (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in kcat/Km |
| 0 µM (DMSO) | 0.014 ± 0.001 | 140 ± 20 | 100 | 1 |
| 5 µM | 0.018 ± 0.001 | 40 ± 10 | 450 | 4.5 |
| 10 µM | 0.022 ± 0.001 | 30 ± 5 | 730 | 7.3 |
| 25 µM | 0.029 ± 0.001 | 15 ± 3 | 1930 | 19.3 |
| 50 µM | 0.030 ± 0.001 | 6 ± 1 | 5000 | 50 |
Data is derived from steady-state kinetic analysis of SIRT6 (1 µM) with varying concentrations of H3K9ac peptide and 0.5 mM NAD+.[1]
Table 2: Dose-Dependent Activation of SIRT6 by this compound
| Compound | Concentration for 4-fold Activation | Apparent EC50 |
| This compound | ~3 µM | 15.5 µM |
Concentration for 4-fold activation was determined against 20 µM H3K9ac with 1 µM SIRT6 and 0.5 mM NAD+.[1][11][12] EC50 values for some activators have been reported to range from 25 to 97 µM.[1]
Experimental Protocols
Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluorogenic)
This protocol is adapted from commercially available SIRT6 activity assay kits and published research.[8][9]
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., based on H3K9ac peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
This compound stock solution (in DMSO)
-
SIRT6 inhibitor (e.g., Nicotinamide) for negative control
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in assay buffer. Prepare a final concentration of NAD+ in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test Wells: Assay buffer, this compound at various concentrations, SIRT6 substrate, and NAD+.
-
Positive Control Well: Assay buffer, DMSO (vehicle control), SIRT6 substrate, and NAD+.
-
Negative Control Well: Assay buffer, SIRT6 inhibitor, SIRT6 substrate, and NAD+.
-
Blank Well: Assay buffer, SIRT6 substrate, and NAD+ (no enzyme).
-
-
Initiate Reaction: Add recombinant SIRT6 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes). Protect the plate from light.
-
Develop Signal: Add the developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percent activation relative to the positive control (DMSO). Plot the percent activation versus the log of this compound concentration to determine the EC50.
Visualizations
Caption: Signaling pathway of this compound-mediated SIRT6 activation.
Caption: A typical experimental workflow for optimizing this compound dosage.
References
- 1. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 6. aobious.com [aobious.com]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 12. excenen.com [excenen.com]
Technical Support Center: Troubleshooting CL5D Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing common insolubility issues encountered during experiments with the compound CL5D.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution upon reconstitution. What are the initial steps to address this?
A1: Initial precipitation of this compound is a common issue due to its hydrophobic nature. First, confirm that you are using the recommended solvent and concentration as specified in the product datasheet. Gentle warming of the solution to 37°C and brief vortexing can aid in dissolution. However, avoid excessive heat as it may promote aggregation.[1] If precipitation persists, consider preparing a more dilute stock solution.
Q2: I am observing this compound precipitation in my aqueous cell culture medium. How can I prevent this?
A2: Direct dilution of a concentrated this compound stock in organic solvent into aqueous media can cause it to crash out of solution. To prevent this, it is recommended to perform a stepwise dilution. First, dilute the this compound stock into a small volume of a compatible co-solvent like DMSO or ethanol (B145695) before adding it to the final culture medium.[2][3] The final concentration of the organic solvent in the cell culture should be kept low (typically <0.5%) to avoid cellular toxicity.[4]
Q3: Can changes in pH affect the solubility of this compound?
A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups.[2][5] Although the specific pKa of this compound is proprietary, it is advisable to test a range of pH values for your buffer system. For many hydrophobic compounds, moving the pH away from the isoelectric point can increase solubility.[6][7] It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.
Q4: Are there any additives that can enhance this compound solubility in my buffer?
A4: Several additives can be used to improve the solubility of hydrophobic compounds like this compound. Non-ionic detergents such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help to solubilize the compound by forming micelles.[6] The use of hydrotropes or co-solvents like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) can also be beneficial.[2][8][9]
Troubleshooting Guides
Guide 1: this compound Insolubility During Protein Purification
Issue: this compound, intended as a ligand, is causing the target protein to precipitate during purification steps.
Troubleshooting Steps:
-
Buffer Optimization:
-
pH Adjustment: Systematically vary the pH of your purification buffer. Since protein solubility is often lowest at its isoelectric point (pI), adjusting the pH to be at least one unit above or below the pI can improve solubility.[6][10]
-
Ionic Strength: Modify the salt concentration (e.g., NaCl, KCl) in your buffer. Increasing the ionic strength can sometimes prevent aggregation by shielding electrostatic interactions.[7][10]
-
Additives: Incorporate solubility-enhancing additives such as glycerol (10-20%), L-arginine (50-100 mM), or non-detergent sulfobetaines into your buffer.[6]
-
-
On-Column Refolding: If the protein is expressed in inclusion bodies and needs to be refolded in the presence of this compound, consider an on-column refolding strategy. This involves binding the denatured protein to the chromatography resin and then gradually removing the denaturant while introducing a buffer containing this compound and refolding additives.[11]
-
Lower Protein Concentration: High protein concentrations can favor aggregation.[6] Try performing the purification with a lower initial protein concentration.
Experimental Protocol: Buffer Optimization Screen for this compound-Protein Complex
-
Prepare a stock solution of your purified protein.
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Set up a matrix of buffer conditions in a 96-well plate format. Vary the pH (e.g., 6.0, 7.0, 8.0) and NaCl concentration (e.g., 50 mM, 150 mM, 300 mM).
-
Add the protein and this compound to each well at the final desired concentration. Ensure the final DMSO concentration is consistent and minimal across all conditions.
-
Incubate the plate at the desired temperature for a set period (e.g., 1 hour).
-
Measure the absorbance at 600 nm to quantify precipitation. Lower absorbance indicates better solubility.
-
Visually inspect the wells for precipitation.
Guide 2: Insolubility in Cell-Based Assays
Issue: Formation of this compound precipitates in the wells of a multi-well plate during a cell-based assay, leading to inconsistent results.
Troubleshooting Steps:
-
Solvent and Dilution Strategy:
-
Ensure the stock solution of this compound is fully dissolved before use.
-
Perform a serial dilution of the this compound stock in the cell culture medium, vortexing gently between each dilution step.
-
Consider using a co-solvent system where this compound is first diluted in a small volume of a less toxic solvent like ethanol before the final dilution in the medium.[4]
-
-
Use of Carrier Proteins: The presence of serum (e.g., FBS) in the cell culture medium can aid in solubilizing hydrophobic compounds. If using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5%.[12]
-
Agitation and Temperature: Gentle agitation of the plate after adding this compound can help to keep the compound in solution. Ensure the plate is incubated at a consistent and appropriate temperature for your cells.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 25 |
| Methanol | 15 |
| Acetonitrile | 10 |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Effect of Additives on this compound Solubility in PBS (pH 7.4)
| Additive | Concentration | This compound Solubility (µg/mL) |
| None | - | < 1 |
| 0.1% Tween® 20 | 0.1% (v/v) | 25 |
| 0.1% Triton™ X-100 | 0.1% (v/v) | 30 |
| 10% Glycerol | 10% (v/v) | 5 |
| 5% PEG 400 | 5% (v/v) | 12 |
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays with troubleshooting steps.
Caption: Impact of this compound solubility on its ability to engage with its cellular target and initiate a signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Potential Off-Target Effects of CL5D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the investigational compound CL5D.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary intended target.[1][2] These interactions can lead to unforeseen biological consequences, resulting in experimental artifacts, inaccurate data interpretation, and, in a clinical setting, adverse drug reactions.[1] Minimizing off-target effects is critical for developing safe and effective therapeutics and for ensuring the validity of research findings.[3]
Q2: What are the initial computational and experimental steps to predict potential off-target effects of this compound?
A2: A multi-pronged approach is recommended. Computationally, in silico methods such as ligand-based and structure-based virtual screening can predict potential off-target interactions by comparing the structure of this compound to databases of known ligands and protein binding sites.[4] Experimentally, initial assessments can be performed using broad-based screening panels, such as kinase profiling assays or receptor binding assays, to identify interactions with a wide range of common off-targets.[3]
Q3: How can I distinguish between a true on-target effect and a potential off-target phenotype observed with this compound?
A3: Differentiating on-target from off-target effects is a critical validation step. Key strategies include:
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[2] If the phenotype observed with this compound is recapitulated by target knockdown, it is likely an on-target effect.[1]
-
Rescue experiments: In a target-knockdown background, express a version of the target that is resistant to the knockdown mechanism but still sensitive to this compound. Restoration of the phenotype upon this compound treatment would confirm an on-target effect.
-
Use of a structurally distinct inhibitor: If another compound with a different chemical scaffold that inhibits the same target produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Dose-response correlation: The dose-response curve for target engagement should correlate with the dose-response curve for the observed phenotype.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays with this compound.
-
Possible Cause: This could be due to off-target effects, issues with compound purity, or experimental variability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity, purity, and concentration of the this compound stock solution using methods like LC-MS and NMR.
-
Perform Dose-Response Analysis: Conduct a detailed dose-response experiment to determine the potency (EC50 or IC50) of this compound for the observed phenotype.[5]
-
Initiate Off-Target Investigation: Refer to the experimental protocols below to systematically investigate potential off-target interactions.
-
Control Experiments: Include appropriate negative and positive controls in all experiments. For instance, use a vehicle-only control and a known activator/inhibitor of the pathway of interest.
-
Issue 2: this compound shows high affinity for its intended target, but the cellular phenotype is weak or absent.
-
Possible Cause: The intended target may not be the primary driver of the downstream signaling pathway being monitored in the chosen cell type, or this compound may have off-target effects that counteract the on-target effect.
-
Troubleshooting Steps:
-
Confirm Target Expression and Engagement: Verify the expression level of the intended target in the experimental cell line. Use a target engagement assay (e.g., CETSA, NanoBRET) to confirm that this compound is binding to its target in the cellular context.
-
Pathway Analysis: Investigate the signaling pathway downstream of the intended target to ensure the chosen phenotypic readout is appropriate.
-
Broad Off-Target Screening: Perform a broad screen (e.g., kinome scan, safety pharmacology panel) to identify potential off-targets that might interfere with the expected phenotype.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| On-Target Kinase X | 15 | 98% |
| Off-Target Kinase A | 250 | 85% |
| Off-Target Kinase B | 1,200 | 45% |
| Off-Target Kinase C | >10,000 | <10% |
| Off-Target Kinase D | 8,500 | 15% |
Table 2: Comparison of On-Target vs. Off-Target Activity (Hypothetical Data)
| Parameter | On-Target (Kinase X) | Off-Target (Kinase A) |
| Binding Affinity (Kd) | 5 nM | 150 nM |
| Cellular IC50 | 25 nM | 500 nM |
| Phenotypic EC50 | 30 nM | Not Determined |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or varying concentrations of this compound for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Protocol 2: Kinome-Wide Profiling using Kinase Glo® Assay
-
Assay Setup: In a multi-well plate, set up reactions containing a panel of recombinant kinases, their respective substrates, and ATP.
-
Compound Addition: Add this compound at one or more concentrations to the assay wells.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
ATP Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A decrease in luminescence indicates kinase activity, and inhibition by this compound will result in a higher signal.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of this compound to identify potential off-target kinases.
Mandatory Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: On-target vs. off-target signaling pathways of this compound.
References
How to control for CL5D's potential cytotoxicity?
Disclaimer: The following information is intended for research and drug development professionals. The protocols and guidance provided are for informational purposes only and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is CL5D and what is its primary mechanism of action?
A: this compound is a novel synthetic compound currently under investigation for its therapeutic potential. Its primary mechanism of action is the targeted inhibition of the XYZ kinase, a key enzyme involved in cell proliferation and survival pathways. By inhibiting XYZ kinase, this compound aims to selectively induce apoptosis in cancer cells while minimizing effects on healthy tissue. The precise molecular interactions and downstream effects are still the subject of ongoing research.
Q2: What are the known cytotoxic effects of this compound?
A: While this compound shows promise for targeted therapy, it has demonstrated potential off-target cytotoxic effects in preclinical studies, particularly at higher concentrations. The primary cytotoxicities observed include hepatotoxicity and myelosuppression. The severity of these effects appears to be dose-dependent. Researchers should carefully titrate this compound concentrations to find a therapeutic window that maximizes efficacy while minimizing toxicity.
Q3: How can I control for the potential cytotoxicity of this compound in my experiments?
A: Controlling for this compound's cytotoxicity is crucial for obtaining reliable and translatable results. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the optimal concentration range.
-
Time-Course Experiments: Evaluate the temporal effects of this compound to determine the ideal exposure duration.
-
Use of Control Groups: Always include appropriate vehicle controls and untreated controls in your experimental design.
-
Cell Viability Assays: Employ multiple, mechanistically distinct cell viability assays to obtain a comprehensive understanding of cytotoxicity.
-
Co-treatment Strategies: Investigate the use of cytoprotective agents, if applicable to your research question, to mitigate off-target effects.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death in this compound-treated groups.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
-
Select a concentration for your experiments that is well below the CC50.
-
Reduce the incubation time with this compound.
-
Ensure proper dissolution and dilution of the this compound stock solution.
-
Issue 2: Inconsistent results between different cell viability assays.
-
Possible Cause: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). This compound might be affecting one pathway more than another.
-
Troubleshooting Steps:
-
Use a multi-parametric approach by combining assays that measure different cytotoxicity endpoints (e.g., MTT, LDH release, and Annexin V/PI staining).
-
Carefully review the mechanism of action for each assay and how it might be influenced by this compound's specific effects.
-
Normalize data to the vehicle control for each assay independently.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the metabolic activity of cells as an indicator of viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only and untreated wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Quantitative Data Summary
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 ± 3.2 | 95 ± 4.1 | 92 ± 3.8 |
| 1 | 92 ± 2.8 | 85 ± 5.2 | 78 ± 4.5 |
| 10 | 65 ± 4.5 | 52 ± 3.9 | 41 ± 5.1 |
| 100 | 21 ± 3.1 | 15 ± 2.5 | 8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Technical Support Center: Improving the Stability of CL5D in Solution
Welcome to the technical support center for CL5D. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with this compound in solution.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common stability problems with this compound.
Issue 1: Precipitation or Aggregation of this compound in Solution
Symptoms:
-
Visible cloudiness, particles, or precipitate in the this compound solution.
-
Loss of biological activity.
-
Inconsistent results in assays.
Possible Causes & Troubleshooting Steps:
-
Incorrect pH: The pH of the solution can significantly impact the stability of proteins and small molecules by altering their charge and conformation.[1][2] Proteins are often least soluble at their isoelectric point (pI).
-
Action: Measure the pH of your this compound solution. If possible, adjust the pH to be at least 1-2 units away from the theoretical pI of this compound.[3] If the pI is unknown, screen a range of pH values to identify the optimal pH for solubility and stability.
-
-
Suboptimal Buffer System: The choice of buffer can influence protein stability.[4]
-
Action: Experiment with different buffer systems (e.g., phosphate (B84403), citrate (B86180), Tris, HEPES) at the optimal pH. Some buffers may have specific stabilizing or destabilizing effects on this compound.
-
-
High Concentration: High concentrations of this compound may promote aggregation.[3][5]
-
Action: If possible, work with lower concentrations of this compound. If high concentrations are necessary, consider adding stabilizing excipients.
-
-
Temperature Stress: Elevated temperatures can lead to denaturation and aggregation.[2][6]
-
Action: Handle this compound solutions at appropriate temperatures (e.g., on ice). For long-term storage, consider storing at -80°C with a cryoprotectant like glycerol.[3] Avoid repeated freeze-thaw cycles.
-
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can induce aggregation.[2]
-
Action: Mix this compound solutions gently by inversion or slow pipetting.
-
Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Issue 2: Chemical Degradation of this compound in Solution
Symptoms:
-
Loss of potency or biological activity over time.
-
Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes & Troubleshooting Steps:
-
Hydrolysis: Susceptible chemical groups (e.g., esters, amides) can be cleaved by water, a process that is often pH-dependent.[7][8]
-
Oxidation: Certain amino acid residues (in proteins) or functional groups (in small molecules) are prone to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species.[8]
-
Action: Protect solutions from light by using amber vials or covering containers with foil. Add antioxidants (e.g., ascorbic acid, methionine) or chelating agents (e.g., EDTA) to the formulation.[9]
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
Action: Minimize exposure to light during all handling and storage steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the stability of my this compound solution?
A1: Start by optimizing the solution's pH and buffer composition, as these are fundamental factors governing the stability of most molecules.[1][4] Ensure you are using a pH that is sufficiently far from the isoelectric point (pI) of this compound if it is a protein.[3] Subsequently, evaluate the effects of temperature and consider the addition of stabilizing excipients.
Q2: What are excipients and how can they help stabilize this compound?
A2: Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics.[10] For this compound, you might consider:
-
Sugars (e.g., sucrose, trehalose): Can stabilize proteins by preferential exclusion and by forming a glassy matrix in frozen or lyophilized states.[11]
-
Polyols (e.g., glycerol, mannitol): Often used as cryoprotectants and stabilizers.[3][11]
-
Amino acids (e.g., arginine, glycine): Can suppress aggregation.[11]
-
Surfactants (e.g., polysorbate 20/80): Can prevent surface-induced aggregation and denaturation.[1]
-
Antioxidants and Chelating Agents: Protect against oxidative degradation.[9]
Q3: How can I assess the stability of my this compound solution?
A3: A combination of analytical techniques should be used to monitor both physical and chemical stability.
-
Visual Inspection: Regularly check for signs of precipitation or color change.
-
UV-Vis Spectroscopy: To monitor for aggregation (by measuring light scattering) and concentration changes.
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates.
-
Reverse-Phase HPLC (RP-HPLC): To detect chemical degradation products.
-
Mass Spectrometry (MS): To identify degradation products.
-
Activity Assays: To ensure that this compound remains biologically active.
Data Presentation: Stabilizing Excipient Screening
The following table provides a template for summarizing data from an excipient screening experiment aimed at improving this compound stability.
| Excipient | Concentration | Initial Aggregation (%) | Aggregation after 1 Week at 4°C (%) | Change in Activity (%) |
| Control (No Excipient) | N/A | 5.2 | 15.8 | -25.3 |
| Sucrose | 5% (w/v) | 4.9 | 7.1 | -8.2 |
| Arginine | 150 mM | 5.1 | 6.5 | -5.1 |
| Polysorbate 80 | 0.02% (v/v) | 3.8 | 5.3 | -4.5 |
Note: This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: pH Screening for this compound Stability
Objective: To determine the optimal pH for this compound solubility and stability.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7-9) at a constant ionic strength.
-
Dilute a stock solution of this compound into each buffer to the desired final concentration.
-
Immediately after preparation (T=0), assess each sample for:
-
Visual clarity.
-
Percentage of aggregation using Size Exclusion Chromatography (SEC).
-
Biological activity using a relevant assay.
-
-
Incubate the samples at a stress temperature (e.g., 37°C) or a standard storage temperature (e.g., 4°C).
-
Repeat the assessments at various time points (e.g., 24 hours, 1 week, 1 month).
-
Plot the percentage of aggregation and the remaining activity against pH to identify the range with the highest stability.
Signaling Pathway and Degradation Visualization
Since the specific signaling pathway for this compound is unknown, a generic representation of a kinase signaling cascade is provided below.
Caption: A hypothetical kinase signaling cascade involving this compound.
The following diagram illustrates common degradation pathways for a therapeutic molecule.
Caption: Common chemical and physical degradation pathways for this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Ensuring Product Stability - Choosing the Right Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Common pitfalls in experiments involving CL5D.
CL5D Experimental Support Center
A Note on Terminology: The term "this compound" is not a standard designation in widely available scientific literature. Our research indicates that users searching for this term are most likely referring to CLCN5 , a critical protein in renal research, also known as the Chloride Voltage-Gated Channel 5 (ClC-5) . This support center will focus on CLCN5 (ClC-5), a 2Cl⁻/H⁺ exchanger vital for endosomal function. If you are working with a different molecule, please verify its designation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CLCN5 (ClC-5)?
A1: CLCN5 is a chloride/proton (2Cl⁻/H⁺) antiporter predominantly located in the early endosomes of renal proximal tubule cells.[1][2][3] Its main role is to facilitate the acidification of the endosomal lumen by providing a counter-current for the vacuolar H⁺-ATPase (V-ATPase).[1][4] This acidic environment is essential for the dissociation of reabsorbed proteins (like albumin) from their receptors (megalin and cubilin), allowing the receptors to be recycled back to the cell surface for further uptake.[1][5][6]
Q2: What is the clinical relevance of CLCN5?
A2: Loss-of-function mutations in the CLCN5 gene cause Dent disease 1, an X-linked renal tubulopathy.[7][8] The disease is characterized by the urinary loss of low-molecular-weight proteins, hypercalciuria (excess calcium in urine), nephrocalcinosis (calcium deposits in the kidney), and can progress to kidney failure.[8][9][10]
Q3: My CLCN5 mutant protein shows no function. What is the most common reason?
A3: The most common reason for a non-functional CLCN5 mutant is defective protein folding and processing.[1] Many reported mutations cause the protein to be retained in the endoplasmic reticulum (ER), where it is targeted for degradation by the proteasome and never reaches its target location in the early endosomes.[1][11]
Q4: Is impaired endosomal acidification the only mechanism by which CLCN5 mutations affect cell function?
A4: While impaired acidification is a key mechanism, it may not be the only one.[5][8] Some studies suggest that the link between CLCN5 function and endocytosis is complex and not always directly correlated with a measurable change in endosomal pH.[4] CLCN5 also plays a role in the assembly and stabilization of the endocytic machinery through protein-protein interactions.[1][12] Furthermore, loss of CLCN5 can affect lysosomal size and pH.[13]
Troubleshooting Experimental Pitfalls
Issue 1: Low or No Signal in Western Blot for Mutant CLCN5
-
Potential Cause: The mutation may be causing protein misfolding and subsequent degradation in the ER, a common issue for CLCN5 mutants.[1][11]
-
Troubleshooting Steps:
-
Proteasome Inhibition: Treat cells expressing the mutant protein with a proteasome inhibitor (e.g., MG132) for 24 hours before lysis.[14] This can prevent the degradation of misfolded protein, allowing it to be detected on a Western blot.
-
ER Marker Co-localization: Perform immunofluorescence staining for your mutant CLCN5 and an ER marker (e.g., Calnexin or PDI). Co-localization would confirm ER retention.
-
mRNA Level Check: Use RT-qPCR to verify that the mutant construct is being transcribed effectively. This will rule out issues with transcription as the cause of low protein levels.
-
Issue 2: Inconsistent Results in Albumin/Transferrin Uptake Assays
-
Potential Cause 1: Defective Receptor Trafficking. The primary defect in cells lacking functional CLCN5 is often a reduction in the surface expression of the endocytic receptors megalin and cubilin, not just impaired acidification.[5][9]
-
Troubleshooting Steps:
-
Quantify the cell surface levels of megalin and cubilin in your model system using surface biotinylation followed by Western blot. A reduction in these receptors will directly impair protein uptake, independent of acidification defects.
-
-
Potential Cause 2: Flaws in the Assay Protocol. Endocytosis is a rapid and temperature-sensitive process.
-
Troubleshooting Steps:
-
Temperature Control: Ensure all incubation steps are performed at the correct temperature (e.g., binding at 4°C, internalization at 37°C) and that temperature shifts are rapid and uniform across samples.
-
Time Course: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal internalization time for your specific cell model.[10]
-
Issue 3: Artifacts in CLCN5 Electrophysiology (Patch-Clamp)
-
Potential Cause: Measuring ion channel/transporter currents is susceptible to artifacts like capacitive currents from step depolarizations and uncompensated series resistance, which can distort the true current signal.[15][16]
-
Troubleshooting Steps:
-
Compensation Circuits: Use the series resistance (Rs) and capacitance compensation circuits on the patch-clamp amplifier. Aim for >80% compensation for Rs without introducing oscillations.
-
P/N Subtraction: Use a P/N leak subtraction protocol to remove linear leak currents and capacitive transients.
-
Data Quality Check: Discard recordings where the seal resistance is low (<1 GΩ) or where the series resistance changes significantly (>20%) during the experiment.
-
Experimental Protocols & Data
Protocol 1: Measuring Endosomal pH
This protocol is adapted from studies measuring endosomal pH in cell culture models of CLCN5 deficiency.[17][18]
-
Cell Culture: Plate wild-type (WT) and CLCN5-deficient proximal tubule cells on glass-bottom dishes suitable for live-cell imaging.
-
Probe Loading: Incubate cells with a fluorescent pH-sensitive probe. A common method is using transferrin conjugated to a pH-sensitive dye like fluorescein (B123965) or pHluorin, which will be endocytosed and delivered to early/recycling endosomes.[17] Incubate for 15-60 minutes at 37°C.
-
Imaging: Wash cells with pre-warmed imaging buffer (e.g., HBSS).
-
Microscopy: Image the cells using a confocal microscope equipped with an environmental chamber to maintain temperature at 37°C. For ratiometric probes like pHluorin, excite at two wavelengths (e.g., 410 nm and 470 nm) and collect the emission (~508 nm).[18]
-
Calibration: At the end of each experiment, generate a calibration curve. Treat the cells with a buffer containing ionophores (e.g., nigericin (B1684572) and monensin) at a series of known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0) to equilibrate the intracellular and extracellular pH.
-
Analysis: Calculate the ratio of fluorescence intensities from the two excitation wavelengths for each endosome. Convert this ratio to a pH value using the calibration curve.
Quantitative Data: Impact of CLCN5 Deficiency on Endosomes
The following table summarizes data from a study comparing endosomal parameters in proximal tubule cells from wild-type and CLCN5-deficient mice.[17]
| Parameter | Endosome Type | Time Point | Wild-Type (WT) | CLCN5 Deficient |
| Endosomal pH | Early (Transferrin-labeled) | 15 min | 6.0 | 6.5 |
| Endosomal [Cl⁻] | Early (Transferrin-labeled) | 15 min | ~47 mM | ~36 mM |
| Endosomal pH | Late (α₂-macroglobulin-labeled) | - | No significant difference | No significant difference |
Table 1: Comparison of endosomal pH and chloride concentration in WT vs. CLCN5 deficient cells.[17]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify CLCN5 Interactors
This generalized protocol is for identifying proteins that interact with CLCN5 in cultured cells.[12][19][20][21]
-
Cell Lysis:
-
Culture cells expressing tagged CLCN5 (e.g., HA- or FLAG-tag) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a gentle, non-denaturing lysis buffer (e.g., 1% NP-40 or Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors). Avoid harsh detergents like SDS.[21]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 x g for 15 min at 4°C to pellet cellular debris.
-
-
Pre-clearing (Optional but Recommended):
-
Transfer the supernatant to a new tube.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[20]
-
Pellet the beads and discard them, keeping the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the CLCN5 tag (e.g., anti-HA) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., KIF3B).[12]
-
Visualizations: Pathways and Workflows
Caption: Signaling pathway of CLCN5 in endosomal acidification.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. CLCN5 - Wikipedia [en.wikipedia.org]
- 2. Role of ClC-5 in Renal Endocytosis Is Unique among ClC Exchangers and Does Not Require PY-motif-dependent Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. From protein uptake to Dent disease: An overview of the CLCN5 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLCN5 chloride voltage-gated channel 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Making a Dent in Dent Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leibniz-fmp.de [leibniz-fmp.de]
- 10. Novel Dent disease 1 cellular models reveal biological processes underlying ClC-5 loss-of-function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and transport analyses of CLCN5 genetic changes identified in Dent disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CLC-5 and KIF3B interact to facilitate CLC-5 plasma membrane expression, endocytosis, and microtubular transport: relevance to pathophysiology of Dent's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renal antiporter ClC-5 regulates collagen I/IV through the β-catenin pathway and lysosomal degradation | Life Science Alliance [life-science-alliance.org]
- 14. Characterization of Dent's disease mutations of CLC-5 reveals a correlation between functional and cell biological consequences and protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Removing non-random artifacts from patch clamp traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resolving Artifacts in Voltage‐Clamp Experiments with Computational Modeling: An Application to Fast Sodium Current Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impaired acidification in early endosomes of ClC-5 deficient proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct endosomal acidification by the outwardly rectifying CLC-5 Cl−/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Confirming SIRT6 Activation by CL5D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the SIRT6 activator, CL5D. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you confidently confirm the activation of SIRT6 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate SIRT6?
This compound is a novel small-molecule activator of SIRT6 deacetylation.[1][2][3] It functions by allosterically binding to SIRT6 and enhancing its catalytic efficiency.[1][4] Specifically, this compound accelerates a conformational change in the enzyme that occurs after it binds to its substrate but before the cleavage of NAD+, ultimately leading to an increased rate of deacetylation.[1][4]
Q2: What are the primary methods to confirm SIRT6 activation by this compound?
There are three main approaches to confirm SIRT6 activation by this compound:
-
In Vitro Enzymatic Assays: Directly measuring the increase in SIRT6's deacetylase activity using a purified enzyme and a specific substrate.[5][6][7]
-
Cell-Based Assays: Assessing the downstream effects of SIRT6 activation in a cellular context, such as the deacetylation of its known histone targets.[8][9]
-
Target Engagement Assays: Confirming the direct binding of this compound to SIRT6 within cells.[10][11]
Q3: What are the known cellular substrates of SIRT6 that I can monitor?
SIRT6 is a histone deacetylase that primarily targets acetylated lysine (B10760008) residues on histone H3. The most well-established substrates for monitoring SIRT6 activity in cells are Histone H3 Lysine 9 acetylation (H3K9ac) and Histone H3 Lysine 56 acetylation (H3K56ac) .[5][8][12] A decrease in the levels of these histone marks upon treatment with this compound indicates SIRT6 activation.
Q4: At what concentration should I use this compound?
In vitro, this compound has been shown to stimulate a 4-fold activation of SIRT6 at a concentration of 3 µM when using 1 µM of SIRT6 and 20 µM of an H3K9ac peptide substrate.[2][3] For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there any known off-target effects or potential artifacts to be aware of?
At high concentrations, some SIRT6 activators, including derivatives of this compound, can exhibit non-specific effects, potentially through the formation of micelles.[1] It is crucial to perform dose-response experiments and include appropriate controls to ensure the observed effects are specific to SIRT6 activation.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments to confirm SIRT6 activation by this compound.
| Problem | Possible Cause | Suggested Solution |
| No increase in SIRT6 activity observed in an in vitro enzymatic assay. | Inactive Enzyme: The purified SIRT6 enzyme may have lost its activity due to improper storage or handling. | Test the activity of your SIRT6 enzyme with a known activator or a positive control substrate. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. |
| Sub-optimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for SIRT6 activity. | Refer to the detailed protocols below and ensure all assay components are correctly prepared and at the appropriate concentrations. The reaction should be incubated at 37°C.[5] | |
| Degraded this compound: The this compound compound may have degraded. | Ensure this compound is stored properly, protected from light and moisture. Prepare fresh solutions for each experiment.[2] | |
| No decrease in H3K9ac or H3K56ac levels in cells treated with this compound. | Poor Cell Permeability of this compound: this compound may not be efficiently entering the cells. | While this compound has been shown to be active in cells, its permeability can vary between cell lines.[3] Consider increasing the incubation time or performing a dose-response experiment with a higher concentration range. |
| High Basal SIRT6 Activity: The cell line used may already have high endogenous SIRT6 activity, making it difficult to observe further activation. | Use a cell line with lower basal SIRT6 activity or consider transiently overexpressing SIRT6 to enhance the dynamic range of the assay. | |
| Inefficient Histone Extraction: The protocol for histone extraction may be leading to the loss of histones. | Use a well-established protocol for histone extraction and ensure all steps are performed carefully. Quantify total histone H3 levels as a loading control in your Western blot. | |
| Inconsistent results between experiments. | Variability in Reagent Preparation: Inconsistent concentrations of enzyme, substrate, or this compound. | Prepare master mixes for your reagents to minimize pipetting errors. Calibrate your pipettes regularly. |
| Cell Culture Variability: Differences in cell passage number, confluency, or growth conditions. | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. |
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's activation of SIRT6.
| Parameter | Value | Conditions | Reference |
| Fold Activation | 4-fold | 3 µM this compound, 1 µM SIRT6, 20 µM H3K9ac peptide | [2][3] |
| EC50 | 15.5 µM | In vitro deacetylation assay | [13] |
| Kinetic Effect | ~50-fold increase in kcat/Km, H3K9ac | Steady-state kinetic analysis | [1] |
| Cellular Effect | Time-dependent deacetylation of H3K9 | HEK293T cells | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to confirm SIRT6 activation by this compound.
In Vitro Fluorogenic SIRT6 Activity Assay
This assay measures the deacetylase activity of purified SIRT6 enzyme in the presence of this compound.
Materials:
-
Purified recombinant SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., a p53-based peptide with an acetylated lysine and a fluorophore)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (specific to the substrate kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (final concentration ~0.5-1 mM), and the fluorogenic substrate (final concentration as recommended by the manufacturer).
-
Add this compound to the desired final concentration (e.g., in a range of 0.1 to 50 µM). Include a DMSO control.
-
Initiate the reaction by adding purified SIRT6 enzyme (final concentration ~50-100 nM).
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]
-
Calculate the fold activation by dividing the fluorescence signal in the presence of this compound by the signal from the DMSO control.
Western Blot for Histone H3 Deacetylation in Cells
This protocol assesses the ability of this compound to induce the deacetylation of SIRT6's endogenous substrates, H3K9ac and H3K56ac, in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (RIPA buffer or similar)
-
Histone extraction buffer
-
Primary antibodies: anti-H3K9ac, anti-H3K56ac, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-20 µM) or a DMSO vehicle control for a specified time (e.g., 6-24 hours).
-
Harvest the cells and perform histone extraction according to a standard protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9ac, H3K56ac, and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K9ac and H3K56ac signals to the total Histone H3 signal. A decrease in the normalized signal in this compound-treated cells indicates SIRT6 activation.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that this compound directly binds to and stabilizes SIRT6 within the complex environment of the cell.[10][11]
Materials:
-
Cultured cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Primary antibody: anti-SIRT6
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a DMSO vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
Collect the supernatant and analyze the amount of soluble SIRT6 by Western blotting.
-
A shift in the melting curve to a higher temperature for this compound-treated samples compared to the control indicates that this compound has bound to and stabilized SIRT6.
Visualizations
The following diagrams illustrate key concepts and workflows related to confirming SIRT6 activation by this compound.
Caption: SIRT6 Activation Pathway by this compound.
Caption: Experimental Workflow for Confirming SIRT6 Activation.
Caption: Troubleshooting Decision Tree.
References
- 1. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excenen.com [excenen.com]
- 3. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 4. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A Chemical Biology Approach to Reveal Sirt6-targeted Histone H3 Sites in Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle-dependent deacetylation of telomeric histone H3 lysine K56 by human SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]
Technical Support Center: Troubleshooting Variability in Cell-Based Cytotoxicity Assays
Welcome to the CL5D* Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common sources of variability in experimental results. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve specific issues encountered during your cell-based cytotoxicity and viability assays.
Disclaimer: "this compound" is a placeholder term used for this guide. The principles and protocols described here are broadly applicable to a range of common cell-based cytotoxicity and viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Inconsistent Results
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.
Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell distribution across the wells of a microplate is a major source of variation.
-
Solution: Ensure your cell suspension is homogeneous. Gently swirl the cell suspension before and during plating to prevent cells from settling. When using multichannel pipettes, ensure all tips are drawing the same volume.
-
-
Pipetting Errors:
-
Problem: Small inaccuracies in pipetting volumes of cells, compounds, or assay reagents can lead to significant differences in results.
-
Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions. For critical steps, consider using a multichannel pipette to ensure consistency across wells.
-
-
"Edge Effect":
-
Problem: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To minimize the "edge effect," avoid using the outer wells for experimental samples. Instead, fill these peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Temperature and Incubation:
-
Problem: Inconsistent temperature or CO2 levels during incubation can affect cell health and growth rates differently across the plate.
-
Solution: Ensure the incubator is properly calibrated and provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before adding reagents if the protocol requires it.
-
Q2: I'm observing a low signal or a small dynamic range in my assay. What could be the cause?
A low signal or a narrow dynamic range can make it difficult to distinguish between the effects of different compound concentrations.
Troubleshooting Steps:
-
Suboptimal Cell Number:
-
Problem: Too few cells will generate a weak signal, while too many cells can lead to overgrowth, nutrient depletion, and a plateaued signal.
-
Solution: Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and assay duration. Cells should ideally be in the logarithmic growth phase during the experiment.
-
-
Insufficient Incubation Time:
-
Problem: The incubation time with the test compound or the assay reagent may not be long enough to produce a measurable effect or signal.
-
Solution: Optimize the incubation times for both the compound treatment and the final assay reagent. A time-course experiment can help determine the optimal duration.
-
-
Reagent Concentration or Quality:
-
Problem: The concentration of the detection reagent may be too low, or the reagents may have degraded due to improper storage.
-
Solution: Ensure reagents are prepared according to the manufacturer's instructions and stored correctly. Use fresh reagents whenever possible and avoid repeated freeze-thaw cycles.
-
Section 2: Assay-Specific Issues
Q3: In my MTT/XTT/MTS assay, I have high background absorbance. Why is this happening?
High background in tetrazolium reduction assays can be caused by several factors unrelated to cell viability.
Troubleshooting Steps:
-
Compound Interference:
-
Problem: Some test compounds can directly reduce the tetrazolium salt, leading to a false-positive signal. Colored compounds can also interfere with absorbance readings.
-
Solution: Include a "compound only" control (compound in cell-free media) to measure its intrinsic absorbance and reducing potential. This background value can then be subtracted from the experimental wells.
-
-
Microbial Contamination:
-
Problem: Bacterial or fungal contamination can reduce the tetrazolium salt, leading to a high background signal.
-
Solution: Regularly check cell cultures for contamination. Use aseptic techniques throughout the experimental workflow.
-
-
Phenol (B47542) Red Interference:
-
Problem: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.
-
Solution: Consider using a phenol red-free medium for the duration of the assay.
-
Q4: My LDH cytotoxicity assay shows high spontaneous LDH release in the untreated control wells. What does this indicate?
High background LDH release suggests that the control cells are experiencing stress or death, which can be caused by several factors.
Troubleshooting Steps:
-
Suboptimal Cell Culture Conditions:
-
Problem: Over-confluent cells, nutrient-depleted media, or other stressors can lead to spontaneous cell death.
-
Solution: Ensure cells are healthy and seeded at an appropriate density. Use fresh media for your experiments.
-
-
Harsh Handling:
-
Problem: Vigorous pipetting or washing steps can damage cell membranes and cause LDH leakage.
-
Solution: Handle cells gently during all steps of the assay.
-
-
Serum in Media:
-
Problem: Serum contains LDH, which can contribute to the background signal.
-
Solution: Use a serum-free medium during the assay or measure the background LDH level in the medium and subtract it from all readings.
-
Q5: In my CellTiter-Glo (ATP) assay, the luminescent signal is unstable. What could be the issue?
The CellTiter-Glo assay relies on a stable luminescent signal, which can be affected by several factors.
Troubleshooting Steps:
-
Incomplete Cell Lysis:
-
Problem: If cells are not completely lysed, the release of ATP will be incomplete, leading to a lower and potentially variable signal.
-
Solution: Ensure adequate mixing after adding the CellTiter-Glo reagent to facilitate complete cell lysis. An orbital shaker can be used for this purpose.
-
-
Temperature:
-
Problem: The luciferase enzyme activity is temperature-dependent.
-
Solution: Allow the plate and reagents to equilibrate to room temperature for about 30 minutes before adding the reagent and measuring the signal.
-
-
Time to Read:
-
Problem: While the CellTiter-Glo signal is relatively stable, it does have a half-life. Reading plates at very different times after reagent addition can introduce variability.
-
Solution: Incubate the plate for 10 minutes at room temperature after adding the reagent to stabilize the signal, and then read within a consistent timeframe.[1]
-
Data Presentation: Assay Performance Metrics
To ensure the quality and reliability of your experimental results, it is crucial to monitor key assay performance metrics. The following table summarizes important parameters and their acceptable ranges for cell-based assays.
| Metric | Formula | Acceptable Range for Cell-Based Assays | Interpretation |
| Z'-Factor | 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|] | > 0.4 | A measure of assay quality and suitability for high-throughput screening. A score between 0.4 and 1 is generally considered acceptable.[2] |
| Coefficient of Variation (CV) | (Standard Deviation / Mean) * 100 | < 20% | Indicates the level of precision and variability within replicate samples. A lower CV is desirable.[3] |
| Signal-to-Background (S/B) | Mean Signalpos / Mean Signalneg | > 2 | Represents the dynamic range of the assay. A higher ratio indicates a better ability to distinguish a true signal from the background. |
SDpos and Meanpos refer to the standard deviation and mean of the positive control, respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control, respectively.
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays.
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Test compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.[7]
Materials:
-
Cells in culture
-
96-well clear or red flat-bottom plates
-
Test compound
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (for maximum LDH release control)
-
Stop solution
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls on each plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background control: Medium without cells.
-
-
Sample Collection: After compound incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm within 1 hour.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol quantifies ATP, an indicator of metabolically active cells.[1][8][9]
Materials:
-
Cells in culture
-
96-well opaque-walled plates
-
Test compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
Equilibration: After compound incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
Logical Troubleshooting Workflow for Assay Variability
The following diagram outlines a systematic approach to troubleshooting common issues in cell-based assays.
Caption: A logical workflow for troubleshooting assay variability.
General Experimental Workflow for a Cytotoxicity Assay
This diagram illustrates the key steps in a typical cytotoxicity assay and highlights potential sources of variability at each stage.
Caption: A typical experimental workflow for cytotoxicity assays.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[10][11][12]
Caption: The extrinsic and intrinsic pathways of apoptosis.
References
- 1. promega.com [promega.com]
- 2. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 3. Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening | Axion Biosystems [axionbiosystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ch.promega.com [ch.promega.com]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
Best practices for storing and handling CL5D.
As the term "CL5D" can refer to different biological materials, this technical support center is divided into two sections to address the most likely candidates for a research and drug development audience: the GP5d cell line and the chemical compound this compound , a SIRT6 activator.
The GP5d cell line, derived from a human colon adenocarcinoma, is a valuable tool for cancer research, particularly for studying colon tumor biology, growth factor influence, and adhesion molecule expression.[1][2]
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for GP5d cells? GP5d cells should be stored in the vapor phase of liquid nitrogen at or below -196°C for long-term preservation.[3]
2. What is the appropriate medium for culturing GP5d cells? The recommended culture medium is DMEM supplemented with 2mM L-glutamine and 10% Fetal Bovine Serum (FBS).[1][2][3]
3. What are the optimal growth conditions for the GP5d cell line? GP5d cells are adherent and should be cultured at 37°C in a humidified incubator with 5% CO2.[1][2][3]
4. How should I handle incoming shipments of GP5d cells? GP5d cells are typically shipped on dry ice.[3] Upon receipt, it is recommended to transfer the vial to liquid nitrogen for at least two days to allow any trapped CO2 to dissipate before thawing. Always use personal protective equipment, such as gloves and safety glasses, when handling vials from liquid nitrogen.
5. What is the recommended subculturing procedure for GP5d cells? Split sub-confluent cultures (70-80% confluency) at a ratio of 1:3 to 1:6.[1][2][3] This corresponds to a seeding density of approximately 5 x 10³ to 1 x 10⁴ cells/cm². Use 0.25% trypsin/EDTA for cell detachment.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or No Cell Growth | Incorrect media formulation or expired reagents. | Ensure you are using the recommended DMEM with 2mM L-glutamine and 10% FBS. Check the expiration dates of all components. |
| Low seeding density. | Seed cells at the recommended density of 5 x 10³ to 1 x 10⁴ cells/cm². | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma. If positive, discard the contaminated stock and start with a fresh vial. | |
| Cells are Detaching from the Flask | Over-confluency leading to cell death. | Subculture the cells when they reach 70-80% confluency. |
| Over-trypsinization during passaging. | Minimize the exposure time to trypsin/EDTA to what is necessary for detachment. Neutralize the trypsin with complete medium promptly. | |
| Poor quality of culture vessels. | Use tissue culture-treated flasks or plates to ensure proper cell attachment. | |
| Contamination (Bacterial/Fungal) | Poor aseptic technique. | Always work in a certified biological safety cabinet. Sterilize all equipment and reagents that come into contact with the cells. |
| Contaminated incubator. | Regularly clean and decontaminate your incubator according to the manufacturer's instructions. | |
| Clumping of Cells | High cell density. | Ensure proper seeding density and subculture before reaching full confluency. |
| Presence of DNA from dead cells. | Gently pipette the cell suspension to break up clumps. If the problem persists, consider treating the cell suspension with a low concentration of DNase I. |
Quantitative Data Summary
| Parameter | Recommended Value |
| Storage Temperature | -196°C (Liquid Nitrogen Vapor)[3] |
| Culture Temperature | 37°C[1][2][3] |
| CO2 Concentration | 5%[1][2][3] |
| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/cm²[1][2] |
| Subculture Ratio | 1:3 to 1:6[1][2][3] |
| Confluency for Splitting | 70-80%[1][2][3] |
| Trypsin Concentration | 0.25% Trypsin/EDTA[2][3] |
Experimental Protocol: Subculturing of GP5d Cells
-
Preparation:
-
Pre-warm the complete culture medium (DMEM + 2mM L-glutamine + 10% FBS) and trypsin/EDTA solution to 37°C.
-
Ensure a sterile work environment in a biological safety cabinet.
-
-
Cell Observation:
-
Examine the GP5d cell culture under a microscope to confirm that it is 70-80% confluent and free of visible contamination.
-
-
Aspiration:
-
Aspirate the old culture medium from the flask.
-
-
Washing:
-
Gently wash the cell monolayer with a sterile phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺ to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
-
Trypsinization:
-
Add a minimal volume of pre-warmed 0.25% trypsin/EDTA to cover the cell monolayer.
-
Incubate at 37°C for 2-5 minutes, or until the cells begin to detach. Monitor under a microscope. Avoid over-incubation.
-
-
Neutralization:
-
Add 2-3 volumes of complete culture medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Counting:
-
Transfer a small aliquot of the cell suspension for cell counting using a hemocytometer or an automated cell counter to determine cell viability and density.
-
-
Seeding:
-
Dilute the cell suspension to the desired seeding density (5 x 10³ - 1 x 10⁴ cells/cm²) in a new, appropriately sized, tissue culture-treated flask containing pre-warmed complete medium.
-
-
Incubation:
-
Place the newly seeded flask in a 37°C, 5% CO2 incubator.
-
Visualization
References
Validation & Comparative
CL5D in the Landscape of SIRT6 Activation: A Comparative Analysis
For researchers and drug development professionals navigating the burgeoning field of sirtuin 6 (SIRT6) modulation, a clear understanding of the available activators is paramount. This guide provides a detailed comparison of CL5D, a novel synthetic SIRT6 activator, with other prominent natural and synthetic activators. We present key performance data, detailed experimental protocols, and illustrative signaling pathways to facilitate informed decision-making in research and development.
SIRT6, an NAD+-dependent deacylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, genome stability, metabolic homeostasis, and inflammation.[1][2] Its role in counteracting age-related pathologies and suppressing tumorigenesis has spurred the development of small-molecule activators.[1][3] this compound is a notable addition to this chemical toolbox, demonstrating significant potency in activating SIRT6's deacetylation activity.[4][5]
Comparative Efficacy of SIRT6 Activators
The potency and efficacy of SIRT6 activators vary considerably. This compound exhibits a robust activation of SIRT6 at low micromolar concentrations.[4][6] The following tables summarize the quantitative data for this compound and other well-characterized SIRT6 activators, categorized into synthetic and natural compounds.
Synthetic SIRT6 Activators: A Quantitative Comparison
| Activator | EC50 / Concentration for Fold Activation | Maximum Fold Activation | Target Substrate/Assay | Reference |
| This compound | 3 µM for 4-fold activation | Not explicitly stated | H3K9ac peptide | [4][6] |
| MDL-800 | Not explicitly stated | Up to 22-fold | H3K9ac and H3K56ac in cells | [7] |
| UBCS039 | 38 µM | ~2-3.5-fold | H3K9ac peptide | [8][9] |
| Compound 12q | 5.35 µM (EC50) | Not explicitly stated | Peptide deacetylation (Fluor de Lys assay) | [10] |
Natural SIRT6 Activators: A Quantitative Comparison
| Activator | EC50 | Maximum Fold Activation | Target Substrate/Assay | Reference |
| Myristic Acid | 246 µM | 10.8-fold | H3K9ac peptide | [1] |
| Oleic Acid | 90 µM | 5.8-fold | H3K9ac peptide | [1] |
| Linoleic Acid | 100 µM | 6.8-fold | H3K9ac peptide | [1] |
| Quercetin | 1.2 mM | 2-fold | Not specified | [1] |
| Fucoidan (oversulfated) | Not specified (tested at 100 µg/mL) | 355-fold | Not specified | [8] |
| Cyanidin | Not specified | 55-fold | Not specified | [11] |
Mechanism of Action: How this compound Stands Apart
This compound's mechanism of activation has been elucidated, providing insight into its potent effects. Studies have revealed that this compound facilitates a conformational change in SIRT6, a process mediated by the residue Arg-65.[5][12] This allosteric activation enhances the enzyme's catalytic efficiency for deacetylation.[12] Interestingly, this compound also demonstrates competitive inhibition against the demyristoylation activity of SIRT6, with a Ki of 13.4 µM, suggesting it occupies the hydrophobic pocket utilized by long-chain fatty acyl substrates.[4][12]
This mechanism contrasts with that of natural activators like free fatty acids, which are also believed to bind to a hydrophobic pocket to allosterically enhance deacetylation.[13] The development of synthetic activators like this compound and MDL-800, which bind to specific allosteric sites, represents a significant advancement in achieving potent and potentially more selective SIRT6 activation.[7][12]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the characterization of SIRT6 activators.
SIRT6 Deacetylation Assay (HPLC-based)
This robust assay is commonly used to quantify the deacetylation activity of SIRT6 on a peptide substrate.[14]
-
Reaction Setup: A typical 50 µL reaction mixture is prepared in a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Components: The reaction contains the SIRT6 enzyme (e.g., 10 µM), the acetylated peptide substrate (e.g., H3K9Ac at 1 mM), and the cofactor NAD+ (e.g., 800 µM). The test compound (e.g., this compound) or vehicle control is added at the desired concentration.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 2 hours).
-
Quenching: The reaction is stopped by the addition of an acid, such as 10% trifluoroacetic acid (TFA).
-
Analysis: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Detection: The acetylated and deacetylated peptide products are separated and quantified by monitoring the absorbance at 215 nm. The percentage of deacetylation is calculated by comparing the peak areas of the deacetylated and acetylated peptides.[15]
In-Cell Western Blot for Histone Acetylation
This cellular assay assesses the ability of a SIRT6 activator to induce deacetylation of histone substrates within a cellular context.
-
Cell Culture and Treatment: Cells (e.g., HEK293T) are cultured to an appropriate confluency and then treated with the SIRT6 activator (e.g., this compound) or vehicle control for a specified time.
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total H3).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP). The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The band intensities are quantified, and the level of acetylated histone is normalized to the total histone level.
Signaling Pathways and Experimental Workflows
To visualize the context in which SIRT6 activators like this compound function, the following diagrams illustrate a key signaling pathway regulated by SIRT6 and a typical experimental workflow for screening activators.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 4. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. excenen.com [excenen.com]
- 7. Identification of a cellularly active SIRT6 allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Specificity of CL5D, a SIRT6 Activator
An objective comparison of CL5D's performance against other SIRT6 activators, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Introduction
Sirtuin 6 (SIRT6) has emerged as a critical regulator of multiple cellular processes, including DNA repair, metabolism, and inflammation. Its diverse roles have made it a compelling target for therapeutic intervention in various diseases, from cancer to age-related disorders. The development of small-molecule modulators of SIRT6 activity is a key area of research. Among these, this compound has been identified as a novel activator of SIRT6's deacetylation activity. This guide provides a comprehensive analysis of the specificity of this compound for SIRT6, comparing it with other known SIRT6 activators and detailing the experimental methodologies required to validate these findings.
Comparative Analysis of SIRT6 Activators
The specificity of a chemical modulator is paramount for its utility as a research tool and its potential as a therapeutic agent. A highly specific compound minimizes off-target effects, leading to more reliable experimental outcomes and a better safety profile. Here, we compare the in vitro activity and specificity of this compound with other notable SIRT6 activators: UBCS039 and the MDL series (MDL-800 and MDL-801).
| Compound | Target | EC50 / Activity | Specificity Profile |
| This compound | SIRT6 | Stimulates 4-fold activation at 3 µM [1][2] | >19-fold specific for SIRT6 over SIRT2. [No comprehensive data available for SIRT1, SIRT3-7] |
| UBCS039 | SIRT6 | ~38 µM[3][4][5] | Selectively activates SIRT6 over SIRT1, SIRT2, and SIRT3. Activates SIRT5.[5][6] |
| MDL-800 | SIRT6 | 10.3 µM[7][8] | Highly selective for SIRT6 over SIRT1-5 and SIRT7, and HDACs 1-11.[9][10] |
| MDL-801 | SIRT6 | 5.7 µM[7][8] | Highly selective for SIRT6 over SIRT1-5 and SIRT7, and HDACs 1-11.[10] |
Table 1: Comparison of In Vitro Activity and Specificity of SIRT6 Activators. This table summarizes the reported half-maximal effective concentration (EC50) or activation potency and the specificity of this compound and other SIRT6 activators.
Experimental Validation of Specificity
To ensure the reliability of specificity data, rigorous and well-defined experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize SIRT6 activators.
In Vitro SIRT6 Deacetylation Assay (Fluorometric)
This assay is a common method to screen for and characterize modulators of SIRT6 activity in a high-throughput format.
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore, is incubated with recombinant SIRT6. Deacetylation by SIRT6 makes the substrate susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT6 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the fluorogenic SIRT6 substrate (e.g., a peptide containing acetylated H3K9).
-
Prepare a solution of NAD+ (a necessary cofactor for sirtuin activity).
-
Prepare a developer solution containing a protease that specifically cleaves the deacetylated substrate.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the SIRT6 enzyme to all wells except for the negative control wells.
-
Add the NAD+ solution.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the enzymatic reaction and initiate the developer reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence intensity against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal activation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (SIRT6) can increase the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with the test compound or vehicle control for a specific duration.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thawing or other appropriate methods.
-
-
Fractionation and Protein Quantification:
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction (containing denatured, aggregated proteins) by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Quantify the protein concentration in the soluble fraction.
-
-
Protein Detection:
-
Analyze the amount of soluble SIRT6 at each temperature using Western blotting with a SIRT6-specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble SIRT6 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context of SIRT6 activation, the following diagrams are provided.
Caption: Workflow for the in vitro SIRT6 deacetylation assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified signaling pathway of this compound-mediated SIRT6 activation.
Discussion of Off-Target Effects
While the available data suggests that this compound has a degree of selectivity for SIRT6, a comprehensive understanding of its off-target profile is crucial for its reliable use. At high concentrations, some small molecules can exhibit non-specific effects, including inhibition of other enzymes or aggregation-based inhibition. It is important to note that one report indicated a competitive inhibition constant (Ki) of 13.4 µM for this compound, which may suggest a dual role or off-target inhibition at higher concentrations.[2]
To rigorously assess the specificity of this compound, further studies are warranted, including:
-
Comprehensive Sirtuin Panel Screening: Testing this compound against all human sirtuins (SIRT1-7) to determine its activity profile across the entire family.
-
Proteome-Wide Profiling: Techniques such as chemical proteomics can identify the direct binding partners of this compound across the entire proteome, providing an unbiased view of its potential off-targets.
-
Orthogonal Assays: Validating findings from primary assays using different experimental approaches to confirm on-target activity and rule out assay-specific artifacts.
Conclusion
This compound is a valuable tool for studying the biological functions of SIRT6. The available data indicates that it is a potent activator of SIRT6 with a good initial specificity profile. However, for its confident application in research and potential therapeutic development, a more comprehensive characterization of its specificity across the sirtuin family and the broader proteome is necessary. The experimental protocols and comparative data presented in this guide provide a framework for researchers to critically evaluate and further investigate the specificity of this compound and other SIRT6 modulators.
References
- 1. excenen.com [excenen.com]
- 2. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
Independent Verification of CL5D's Mechanism of Action: A Comparative Guide to SIRT6 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule CL5D, a known activator of Sirtuin 6 (SIRT6), with other alternative SIRT6 activators. The information presented is supported by experimental data from independent research to facilitate informed decisions in drug development and scientific research.
Introduction to SIRT6: A Key Regulator in Cellular Homeostasis
Sirtuin 6 (SIRT6) is a critical enzyme that belongs to the sirtuin family of NAD+-dependent protein deacetylases.[1][2] It plays a pivotal role in a multitude of cellular processes, including DNA repair, genomic stability, metabolic regulation, and inflammation.[1][3][4][5][6] SIRT6's enzymatic activities, which include deacetylation and mono-ADP-ribosylation, allow it to modulate the function of various protein substrates.[1][6]
Key functions of SIRT6 include:
-
DNA Repair: SIRT6 is integral to both base excision repair and double-strand break repair, helping to maintain genomic integrity.[1]
-
Metabolic Control: It regulates glucose and lipid metabolism, influencing processes like glycolysis and gluconeogenesis.[5][7]
-
Inflammation: SIRT6 can suppress inflammatory pathways, contributing to its protective role in various diseases.
-
Aging: Due to its roles in maintaining genomic stability and metabolic health, SIRT6 is considered a key factor in healthy aging and longevity.[8]
Given its significant role in cellular health, the activation of SIRT6 by small molecules has emerged as a promising therapeutic strategy for a range of conditions, including cancer, metabolic disorders, and age-related diseases.[9][10]
This compound: A Novel SIRT6 Activator
This compound has been identified as a novel small-molecule activator of SIRT6.[11][12] It has been shown to significantly enhance the deacetylation activity of SIRT6, thereby improving its catalytic efficiency.[11] The mechanism of action for this compound is believed to involve the promotion of conformational changes in the SIRT6 enzyme, with the Arg-65 residue playing a crucial role.[11]
Comparative Analysis of SIRT6 Activators
Several small molecules have been identified as activators of SIRT6, each with distinct chemical structures and activation properties. This section compares this compound with other notable SIRT6 activators.
-
UBCS039: This pyrrolo[1,2-a]quinoxaline (B1220188) derivative was one of the first synthetic SIRT6 activators identified.[10] It has been shown to increase the deacetylation of H3K9 and promote autophagy-induced cell death in cancer cell lines.[13] However, it also exhibits some activity towards SIRT5, which may be a consideration for its use as a specific SIRT6 probe.[14]
-
MDL-800 and MDL-801: These compounds are allosteric activators of SIRT6, meaning they bind to a site on the enzyme distinct from the active site to enhance its activity.[13][15] They have been shown to increase SIRT6 deacetylase activity by up to 22-fold and have demonstrated anti-proliferative effects in cancer cells.[13][15]
-
Compound 12q: This 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide has been identified as a potent and selective SIRT6 activator.[16][17] It has shown significant anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma.[16][17] Notably, it has been reported to activate both the deacetylase and demyristoylase activities of SIRT6.[14]
-
Natural Activators: Certain naturally occurring compounds have also been found to activate SIRT6.
Quantitative Data Presentation
The following table summarizes the quantitative data for this compound and its alternatives based on available in vitro experimental data.
| Compound | Type | Target | EC50 (μM) | Fold Activation | Reference |
| This compound | Small Molecule | SIRT6 Deacetylation | 15.5 | ~7-fold | [20] |
| UBCS039 | Small Molecule | SIRT6 Deacetylation | 38 | ~3.5-fold | [10] |
| MDL-800 | Small Molecule | SIRT6 Deacetylation | 20 (used concentration) | ~22-fold | [15] |
| Compound 12q | Small Molecule | SIRT6 Deacetylation | 5.35 | ~2-fold (better than MDL-800) | [14][16][17] |
| Cyanidin | Natural Product | SIRT6 Activity | Not specified | ~55-fold | [19] |
| Fucoidan | Natural Product | SIRT6 Deacetylation | Not specified | Not specified | [18] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Fold activation indicates the magnitude of increase in enzyme activity in the presence of the activator compared to the basal activity.
Experimental Protocols
The following is a generalized protocol for a fluorogenic SIRT6 activity assay, a common method for screening and characterizing SIRT6 activators. This protocol is based on commercially available kits and published methodologies.[21][22][23][24]
Objective: To measure the deacetylase activity of SIRT6 in the presence of a test compound (e.g., this compound).
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+ solution
-
Assay Buffer
-
Stop/Developing Solution
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a diluted solution of the SIRT6 enzyme in assay buffer.
-
Prepare the substrate solution by mixing the fluorogenic peptide and NAD+ in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add diluted assay buffer, diluted SIRT6 enzyme, and the test compound at various concentrations.
-
Positive Control (100% Activity): Add diluted assay buffer, diluted SIRT6 enzyme, and the solvent used for the test compound.
-
Negative Control (Background): Add diluted assay buffer and the solvent.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for a specified time (e.g., 45-60 minutes).
-
-
Reaction Termination and Development:
-
Stop the reaction and initiate fluorescence development by adding the Stop/Developing Solution to all wells.
-
Incubate the plate at room temperature for approximately 30 minutes.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of SIRT6 activity for each concentration of the test compound relative to the positive control.
-
Plot the percentage of activity against the compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Diagram 1: SIRT6 Signaling Pathway
References
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 9. SIRT6 in health and diseases: From molecular mechanisms to therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 13. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. SIRT6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Revolutionizing Research and Development: The Advantages of Automated Cell Line Development
An initial search for "CL5D" did not yield a recognized technology or product within the life sciences research and drug development field. Based on the context of the request, it is highly probable that "this compound" was a typographical error for "CLD," which stands for Cell Line Development. This guide, therefore, compares modern, automated Cell Line Development platforms against traditional CLD methods.
For researchers, scientists, and drug development professionals, the journey from a promising candidate to a stable, high-producing cell line is a critical and often arduous phase. Traditional methods of cell line development (CLD), while foundational, are fraught with challenges such as low efficiency, high labor costs, and extended timelines. The advent of automated CLD platforms has marked a paradigm shift, offering significant improvements in speed, efficiency, and reliability.
Automated systems streamline the CLD workflow, from single-cell isolation and cloning to screening and expansion.[1][2] These platforms mitigate the risks of human error and contamination, leading to more consistent and reproducible results.[1][3] By enabling high-throughput screening of thousands of clones, researchers can more effectively identify rare, high-producing candidates that might be missed with manual techniques.[4]
Quantitative Performance: Automated vs. Traditional CLD
The advantages of automated CLD platforms are most evident in their quantitative performance metrics when compared to traditional methods like limiting dilution and Fluorescence-Activated Cell Sorting (FACS).
| Performance Metric | Traditional Methods (Limiting Dilution, Manual Screening) | Automated Platforms (e.g., Beacon Optofluidic System) | Percentage Improvement |
| CLD Timeline | 4-6 months | 2-3 months | Up to 50% reduction[5][6] |
| Cloning Efficiency | Low and variable | 5x greater than FACS, 10x greater than limiting dilution[5] | 400-900% |
| Monoclonality Assurance | Probabilistic, requires multiple rounds | >99% with image-based evidence[5] | Enhanced Confidence |
| Screening Throughput | Hundreds of clones | Thousands of clones per run[4] | >10x |
| Titer of Selected Clones | Standard | 1.5-3x higher than traditional clone-picking[3] | 50-200% |
| Labor Requirement | High (Full-Time Equivalent) | Reduced, increased walk-away time[7][8] | Significant Reduction |
Experimental Protocols: A Comparative Overview
To illustrate the practical differences, below are generalized protocols for a traditional and an automated CLD workflow.
Traditional Cell Line Development Workflow (Limiting Dilution)
-
Transfection: A host cell line (e.g., CHO cells) is transfected with a vector containing the gene of interest.
-
Selection: Cells are cultured in a selection medium to eliminate non-transfected cells.
-
Single-Cell Cloning (Limiting Dilution): The pool of transfected cells is serially diluted to a statistical probability of one cell per well in multiple 96-well plates. This process is repeated to increase the likelihood of monoclonality.
-
Colony Growth and Expansion: Plates are incubated for several weeks to allow single cells to form colonies.
-
Initial Screening: Supernatants from wells with single colonies are manually collected and assayed (e.g., via ELISA) to identify producing clones.
-
Expansion and Ranking: High-producing clones are sequentially expanded to larger culture vessels (24-well plates, 6-well plates, shake flasks). This is a labor-intensive and time-consuming process.[1]
-
Stability Studies: Lead candidates are cultured for an extended period to ensure the stability of protein expression.
Automated Cell Line Development Workflow (Utilizing an Optofluidic System)
-
Transfection and Selection: Similar to the traditional method, host cells are transfected and selected.
-
Automated Single-Cell Cloning and Culture: The pool of cells is loaded onto a microfluidic chip. The system automatically isolates thousands of single cells into individual nanoculture chambers ("NanoPens").
-
In-Situ Screening: While on the chip, cell growth and protein secretion are monitored in real-time. Multiple assays can be performed on the single-cell clones without disturbing them.
-
Automated Clone Selection and Recovery: Based on user-defined parameters (e.g., high productivity, desired growth characteristics), the system identifies and selects the top-performing clones. These selected clones are then gently exported for expansion.
-
Expansion of Pre-Screened Clones: Only a small number of highly promising, pre-qualified clones are expanded, significantly reducing downstream workload.
-
Stability Studies: Lead candidates undergo stability testing.
Visualizing the Workflow Advantage
The diagrams below illustrate the streamlined nature of the automated CLD workflow compared to the traditional approach.
Caption: Comparison of Traditional vs. Automated CLD Workflows.
The following diagram illustrates the logical advantages of adopting an automated CLD platform.
Caption: Logical Flow from Automation Advantages to R&D Outcomes.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. labsrobots.com [labsrobots.com]
- 3. Enhancing Cell Line Development: The Benefits of Automated Single-Cell Dispensing - Nodexus [nodexus.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Berkeley Lights Launches Beacon Select™, A New Optofluidic System For Cell Line Development - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Automating CRISPR-Based Cell Line Development Workflow | Molecular Devices [moleculardevices.com]
- 8. Automation of cell line development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of CL5D: A Comparative Guide to SIRT6 Activators
For Immediate Release
A novel small-molecule activator of Sirtuin 6 (SIRT6), designated CL5D, is emerging as a significant tool in the study of cellular metabolism, DNA repair, and aging-related diseases. This guide provides a comprehensive comparison of this compound with other known SIRT6 activators, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals of its therapeutic potential.
This compound, chemically identified as 2-(3-chloro-4-(2,4,6-trichloro-N-(2,4,6-trichlorobenzoyl)benzamido)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid, has demonstrated potent activation of the NAD+-dependent protein deacetylase SIRT6. This enzyme plays a crucial role in regulating genome stability, gene expression, and metabolic homeostasis through the deacetylation of histone and non-histone proteins.
Comparative Analysis of SIRT6 Activators
The therapeutic potential of modulating SIRT6 activity has led to the development of several small-molecule activators. Below is a quantitative comparison of this compound and other notable SIRT6 activators based on their reported efficacy.
| Activator | Chemical Class | Half-maximal Effective Concentration (EC50) | Fold Activation | Selectivity | Key Cellular Effects |
| This compound | Dioxoisoindoline derivative | Not explicitly reported; developed from a precursor with an EC50 of 15.5 µM | 18-48 fold | Selective for SIRT6 | Enhances deacetylation of H3K9ac |
| UBCS039 | Pyrrolo[1,2-a]quinoxaline | ~38 µM[1][2][3] | ~2-3.5 fold[4] | Selective for SIRT6 over SIRT1, SIRT2, and SIRT3[3] | Induces autophagy in cancer cells[2] |
| MDL-811 | Phenylsulfonamide derivative | 5.7 µM[1][5] | Up to 22-fold[4] | Selective for SIRT6 over SIRT1/3/4, minimal impact on SIRT2/5/7[4] | Possesses anti-inflammatory, antitumor, and neuroprotective activities[1] |
| Compound 12q | Quinolone derivative | 5.35 µM | Not explicitly reported | ~300-fold selective for SIRT6 over SIRT1/2/3/5[4] | Inhibits proliferation and migration of pancreatic cancer cells[4] |
| Fluvastatin | Statin | Not explicitly reported | Not explicitly reported | Not explicitly reported | Induces G0-G1 phase cell cycle arrest in cancer cells |
| Free Fatty Acids (e.g., Myristic Acid) | Lipid | Not explicitly reported | Up to 10.8-fold | Not highly selective | Endogenous activators, competitively inhibit demyristoylation |
Experimental Protocols
The validation of this compound and other SIRT6 activators relies on robust in vitro and cell-based assays. The following are detailed methodologies for key experiments cited in the validation of these compounds.
In Vitro SIRT6 Deacetylation Assay (HPLC-based)
This assay quantitatively measures the deacetylation of a synthetic peptide substrate by SIRT6.
Materials:
-
Recombinant human SIRT6 protein
-
H3K9ac peptide substrate (sequence: Arg-His-Lys-Lys(Ac)-NH2)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), as a co-substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
This compound or other activators dissolved in DMSO
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a reaction mixture containing assay buffer, H3K9ac peptide (e.g., 50 µM), and NAD+ (e.g., 500 µM).
-
Add the SIRT6 activator (e.g., this compound) at various concentrations. An equivalent volume of DMSO is used as a vehicle control.
-
Initiate the reaction by adding recombinant SIRT6 protein (e.g., 1 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction mixture by HPLC. The deacetylated and acetylated peptide products are separated and quantified by their retention times and peak areas.
-
Calculate the percentage of deacetylation and determine the EC50 value of the activator.
Cell-based Histone Deacetylation Assay (Western Blot)
This assay assesses the ability of a SIRT6 activator to induce deacetylation of endogenous histone substrates within cells.
Materials:
-
Human cell line (e.g., HEK293T)
-
Cell culture medium and reagents
-
This compound or other activators
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9) and anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SIRT6 activator or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies against acetylated and total Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of H3K9 acetylation, normalized to total H3 levels.
Visualizing the Mechanism of Action
To elucidate the role of this compound in cellular pathways, the following diagrams illustrate the SIRT6 signaling pathway and the experimental workflow for its validation.
Caption: SIRT6 signaling pathway activated by this compound.
Caption: Experimental workflow for validating SIRT6 activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments with CL5D: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced performance of novel compounds is paramount. This guide provides an objective comparison of CL5D, a novel small-molecule activator of Sirtuin 6 (SIRT6), with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to enable replication and further investigation.
Performance Comparison: this compound vs. Other SIRT6 Activators
This compound has been identified as a potent activator of SIRT6, a critical enzyme in regulating genome stability, metabolism, and longevity.[1][2] Its performance is best understood in comparison to other known SIRT6 modulators, such as MDL-801. The following table summarizes key quantitative data from in vitro studies.
| Parameter | This compound | MDL-801 | Notes |
| Activation of SIRT6 (H3K9ac deacetylation) | ~4-fold activation (at 3 µM this compound, 1 µM SIRT6, 20 µM H3K9ac)[3][4] | ~22-fold activation (at 100 µM)[5][6][7] | Demonstrates the potency of both compounds in enhancing SIRT6's enzymatic activity against a key histone substrate. |
| EC50 (Half-maximal effective concentration) | Not explicitly reported in the provided search results. | 5.7 ± 0.3 µM[5][7] | A lower EC50 value indicates higher potency. |
| Ki (Inhibition constant) | 13.4 µM (competitive inhibition)[4][8] | Not reported as an inhibitor. | This suggests this compound interacts with the same binding site as the substrate.[8] |
| Mechanism of Action | Accelerates the dissociation of products (deacetylated substrate and ADPr) from SIRT6, thereby increasing catalytic turnover.[1] | Binds to an allosteric site, increasing the binding affinities of the cofactor and substrates.[5][7][9] | Highlights different strategies for activating the same enzyme. |
Key Experimental Protocols
The following are detailed methodologies for two key experiments used to characterize the activity of this compound and other SIRT6 activators.
SIRT6 Deacetylation Assay (HPLC-based)
This assay is a gold standard for quantifying the enzymatic activity of SIRT6 by directly measuring the formation of the deacetylated product.
Materials:
-
SIRT6 enzyme (recombinant)
-
This compound or other test compounds dissolved in DMSO
-
Histone H3 acetyl-lysine 9 (H3K9ac) peptide substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Tris-buffered saline (TBS)
-
Dithiothreitol (DTT)
-
Formic acid (to terminate the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube by adding TBS, NAD+ (final concentration ~0.6 mM), DTT (final concentration ~10 mM), and H3K9ac peptide (final concentration ~40 µM).[10]
-
Add the test compound (e.g., this compound) or DMSO (for control) to the reaction mixture.[10]
-
Initiate the reaction by adding the SIRT6 enzyme (final concentration ~0.05 µg/µL).[10]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[10]
-
Terminate the reaction by adding cold formic acid to a final concentration of 10%.[10]
-
Centrifuge the samples to pellet any precipitate.[10]
-
Analyze the supernatant by HPLC to separate and quantify the acetylated substrate and the deacetylated product.[10] The rate of reaction is determined by the amount of product formed over time.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the molecular interactions between this compound and SIRT6, helping to elucidate the mechanism of activation at an atomic level.
Software and Force Fields:
-
Molecular dynamics software package (e.g., Amber)[11]
-
Protein force field (e.g., ff14SB)[11]
-
Water model (e.g., TIP3P)[11]
Protocol:
-
System Preparation:
-
Obtain the crystal structure of SIRT6, for example, in a complex with a substrate analog (e.g., PDB code: 3ZG6).[11]
-
Model the SIRT6-CL5D complex using molecular docking or by placing this compound in the known binding pocket.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.[11]
-
-
Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps with decreasing restraints to allow the system to relax.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe the dynamics of the system.
-
-
Analysis:
-
Analyze the trajectory to study the interactions between this compound and SIRT6, conformational changes in the enzyme, and the dynamics of product dissociation.[1][12] Techniques like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and distance measurements are commonly used.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and workflows related to this compound's function.
Caption: SIRT6 deacetylation cycle and the activating role of this compound.
Caption: Workflow for key experiments in this compound characterization.
References
- 1. Molecular dynamics simulation on the role of this compound in accelerating the product dissociation of SIRT6 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. excenen.com [excenen.com]
- 4. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Dynamic Simulation on the Role of this compound in Accelerate the Product Dissociation of SIRT6 [zenodo.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hazardous Chemical Waste (Exemplified as CL5D)
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of hazardous chemical waste, using "CL5D" as a placeholder for a typical hazardous substance encountered in a laboratory setting. Adherence to these steps is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be familiar with the immediate safety measures in case of accidental exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with running water for at least 15 minutes. Remove any contaminated clothing, being careful not to spread the chemical to other areas or the eyes.[1] Seek medical attention if irritation or pain persists.[1] |
| Eye Contact | Flush eyes with gently running water for a minimum of 15 minutes, holding the eyelids open.[1] The victim should "roll" their eyes to ensure thorough rinsing.[1] Immediate medical attention is required.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1] |
| Ingestion | Contact a physician or poison control center immediately.[1] Do not induce vomiting unless instructed to do so by a medical professional.[1] |
Step-by-Step Disposal Protocol for Hazardous Chemical Waste
The disposal of chemical waste is regulated and must be handled systematically to ensure safety and compliance.[2]
-
Waste Identification and Segregation :
-
Properly identify and classify the chemical waste. Wastes should be segregated based on compatibility, not alphabetically, to prevent dangerous reactions.[2][3] For instance, strong acids should not be stored with bases or flammable materials.
-
Never mix different types of waste in the same container unless explicitly permitted by safety guidelines.
-
-
Container Selection and Labeling :
-
Choose a waste container made of a compatible material. For example, do not store strong acids in metal containers or hydrofluoric acid in glass.[4] Plastic containers are often preferred for their durability.[2]
-
All waste containers must be in good condition, free from leaks or cracks, and have a tightly fitting cap.[3][4]
-
Label each container clearly with a "Hazardous Waste" tag.[2][3] The label must include:
-
-
Waste Accumulation and Storage :
-
Keep waste containers closed at all times, except when adding waste.[4][5] Funnels should not be left in the container opening.[4]
-
Store waste containers in a designated, secure area, such as a satellite accumulation area, away from general laboratory traffic.[5]
-
Ensure secondary containment is used to capture any potential leaks or spills.[3]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][5]
-
Complete any required forms, providing a detailed inventory of the waste to be collected.[2]
-
Do not dispose of hazardous chemicals down the sanitary sewer unless you have explicit written permission from EHS for specific, neutralized substances.[2][5][6]
-
-
Handling Empty Containers :
-
Empty containers that held acutely hazardous chemicals (P-list) must be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3][4]
-
For other chemical containers, triple-rinsing with water may be sufficient before disposal in regular trash, but always confirm with your institution's EHS guidelines.[3]
-
Disposal Workflow
Caption: Workflow for proper hazardous chemical waste disposal.
References
- 1. brookfieldengineering.com [brookfieldengineering.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. cms.ccsd.net [cms.ccsd.net]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Navigating the Unknown: A Guide to Handling Unidentified Substances (CL5D)
In the dynamic landscape of research and development, scientists and laboratory professionals may encounter novel or unclassified substances. When faced with an unknown compound, referred to here as "CL5D," a rigorous and cautious approach to handling, safety, and disposal is paramount. The absence of a standardized chemical identifier for "this compound" in public databases necessitates treating it as a substance of unknown toxicity and hazard.
This guide provides a framework for establishing essential safety and logistical protocols when dealing with such unidentified materials. The procedures outlined below are based on general best practices for handling potentially hazardous chemicals and should be adapted as more information about the substance becomes available through analysis.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown nature of "this compound," a comprehensive personal protective equipment (PPE) strategy is the first line of defense to minimize potential exposure. The following table summarizes the recommended PPE levels based on the potential routes of exposure. It is crucial to always work within a properly functioning chemical fume hood.[1]
| Protection Level | Required PPE | Rationale |
| Level A (Highest) | - Fully encapsulated, chemical-resistant suit- Self-contained breathing apparatus (SCBA)- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots with steel toe | Recommended for initial handling of volatile unknowns or when there is a high risk of splash or aerosol generation, providing maximum respiratory, skin, and eye protection.[2] |
| Level B | - Chemical-resistant suit (not fully encapsulating)- SCBA- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots with steel toe | Provides the highest level of respiratory protection but less skin protection than Level A. Suitable for substances with a high inhalation hazard but lower skin hazard. |
| Level C | - Chemical-resistant clothing- Air-purifying respirator with appropriate cartridges- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots | Used when the airborne concentration of a substance is known and the criteria for using an air-purifying respirator are met. Not recommended for initial handling of an unknown. |
| Level D (Lowest) | - Coveralls- Safety glasses or goggles- Chemical-resistant gloves- Safety shoes | Represents the minimum protection for low-hazard environments.[2] Not recommended for handling unknown substances like this compound. |
Initial handling of "this compound" should be conducted at a minimum of Level B protection until its properties are better understood.
Operational Plan: A Step-by-Step Workflow for Handling "this compound"
A clear and methodical workflow is essential to ensure safety and prevent contamination. The following diagram illustrates a logical progression for handling an unknown substance from receipt to disposal.
Caption: A procedural workflow for the safe handling of an unknown substance, designated as this compound.
Disposal Plan: Managing "this compound" Waste
Proper disposal is a critical final step in the safe management of any chemical, especially an unknown one. All materials that come into contact with "this compound" should be treated as hazardous waste.
Waste Segregation and Collection:
-
Isolate Waste Streams: As a precaution, assume "this compound" may be a halogenated organic compound and collect it separately from non-halogenated waste to prevent complications in the disposal process.[1]
-
Use Designated Containers: Collect all waste, including contaminated gloves, pipette tips, and weighing paper, in a clearly labeled, sealed, and compatible waste container. Polyethylene containers are often suitable for a wide range of chemical wastes.[1][3]
-
Proper Labeling: The waste container must be clearly marked as "Hazardous Waste" and should identify the contents as "Unknown Substance (this compound)" along with any other known components of the waste stream.[1]
Storage and Disposal:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Professional Disposal: The primary and mandatory method for the disposal of unknown substances is through a licensed hazardous waste management company.[1] Do not attempt to neutralize or dispose of the substance through standard laboratory drains or general waste.
Spill Management:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Utilize PPE: Do not attempt to clean a spill without the appropriate PPE (Level B minimum for an unknown).[1]
-
Contain and Absorb: Use an inert, dry absorbent material to contain the spill.[1]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]
-
Decontaminate: Thoroughly clean the spill site with an appropriate solvent, and collect the cleaning materials as hazardous waste.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with handling unknown substances like "this compound," ensuring a safe laboratory environment while paving the way for scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
